molecular formula C14H14O4S2 B1202566 1,2-Bis(phenylsulfonyl)ethane CAS No. 599-94-0

1,2-Bis(phenylsulfonyl)ethane

Cat. No.: B1202566
CAS No.: 599-94-0
M. Wt: 310.4 g/mol
InChI Key: ULELOBVZIKJPAC-UHFFFAOYSA-N
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Description

1,2-Bis(phenylsulfonyl)ethane, also known as this compound, is a useful research compound. Its molecular formula is C14H14O4S2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2716. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonyl)ethylsulfonylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULELOBVZIKJPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208613
Record name 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

599-94-0
Record name 1,1′-[1,2-Ethanediylbis(sulfonyl)]bis[benzene]
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Record name 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
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Record name 599-94-0
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Record name 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene
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Record name 1,1'-[ethane-1,2-diylbis(sulphonyl)]bisbenzene
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,2-Bis(phenylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-Bis(phenylsulfonyl)ethane, a molecule of interest in various chemical and pharmaceutical research domains. This document details the experimental protocols for its preparation via a two-step synthetic route and presents its key characterization data in a structured format.

Introduction

This compound is a symmetrical sulfone that serves as a versatile building block in organic synthesis. Its rigid structure and the electron-withdrawing nature of the two phenylsulfonyl groups make it a valuable component in the design of novel organic materials and potential therapeutic agents. This guide outlines a reliable synthetic pathway and provides the necessary analytical data for its unambiguous identification.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the nucleophilic substitution of 1,2-dibromoethane with thiophenol to yield the intermediate, 1,2-bis(phenylthio)ethane. The subsequent step is the oxidation of the thioether to the desired sulfone.

Synthetic Workflow

The overall synthetic workflow is depicted in the diagram below.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1,2-Bis(phenylthio)ethane cluster_step2 Step 2: Oxidation 1,2-Dibromoethane 1,2-Dibromoethane Reaction1 Nucleophilic Substitution 1,2-Dibromoethane->Reaction1 Thiophenol Thiophenol Thiophenol->Reaction1 Base Sodium Hydroxide Base->Reaction1 Solvent1 Ethanol/Water Solvent1->Reaction1 Intermediate 1,2-Bis(phenylthio)ethane Reaction2 Oxidation Intermediate->Reaction2 Reaction1->Intermediate Oxidant Hydrogen Peroxide Oxidant->Reaction2 Solvent2 Glacial Acetic Acid Solvent2->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Bis(phenylthio)ethane

This procedure involves the reaction of 1,2-dibromoethane with sodium thiophenolate, generated in situ from thiophenol and a base.

  • Materials:

    • Thiophenol

    • Sodium Hydroxide (NaOH)

    • 1,2-Dibromoethane

    • Ethanol

    • Water

    • Diethyl ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in a minimal amount of water.

    • To this solution, add ethanol followed by the dropwise addition of thiophenol at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of sodium thiophenolate.

    • Add 1,2-dibromoethane to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-bis(phenylthio)ethane.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the oxidation of the synthesized 1,2-bis(phenylthio)ethane to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in glacial acetic acid.

  • Materials:

    • 1,2-Bis(phenylthio)ethane

    • Glacial Acetic Acid

    • Hydrogen Peroxide (30% solution)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 1,2-bis(phenylthio)ethane in glacial acetic acid.

    • To this solution, add an excess of 30% hydrogen peroxide dropwise. The reaction is exothermic, and the temperature should be monitored.

    • After the addition is complete, heat the reaction mixture at reflux for several hours to ensure complete oxidation to the sulfone. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

    • The white solid product, this compound, will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and hydrogen peroxide.

    • Dry the product in a desiccator or an oven at a low temperature.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization Data

The structural confirmation and purity of the synthesized compounds are established using various spectroscopic techniques.

Characterization of 1,2-Bis(phenylthio)ethane (Intermediate)
Property Data
Appearance White to pale cream crystalline powder or lumps.[1]
Molecular Formula C₁₄H₁₄S₂
Molecular Weight 246.39 g/mol
¹H NMR (CDCl₃, δ) 7.40-7.20 (m, 10H, Ar-H), 3.15 (s, 4H, -CH₂-CH₂-)
¹³C NMR (CDCl₃, δ) 135.9 (Ar-C), 129.5 (Ar-CH), 128.9 (Ar-CH), 126.3 (Ar-CH), 33.8 (-CH₂)
IR (KBr, cm⁻¹) 3055, 2920, 1580, 1475, 1438, 1025, 738, 690
Mass Spectrum (m/z) 246 (M⁺), 137, 123, 109, 77
Characterization of this compound (Final Product)
Property Data
Appearance White solid
Molecular Formula C₁₄H₁₄O₄S₂
Molecular Weight 310.39 g/mol
Melting Point 183-185 °C
¹H NMR (CDCl₃, δ) 8.00-7.80 (m, 4H, Ar-H), 7.70-7.50 (m, 6H, Ar-H), 3.60 (s, 4H, -CH₂-CH₂-)
¹³C NMR (CDCl₃, δ) 139.0 (Ar-C), 134.0 (Ar-CH), 129.3 (Ar-CH), 128.0 (Ar-CH), 55.0 (-CH₂)
IR (KBr, cm⁻¹) 3060, 2930, 1447, 1310 (SO₂ asym), 1145 (SO₂ sym), 1085, 750, 688
Mass Spectrum (m/z) 310 (M⁺), 141, 125, 77

Safety Precautions

  • Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • 1,2-Dibromoethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.

  • Glacial acetic acid is corrosive. Handle with care and appropriate PPE.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of this compound. The two-step synthesis is straightforward and utilizes readily available starting materials. The comprehensive characterization data provided will aid researchers in the unambiguous identification and quality control of the synthesized compound, facilitating its use in further research and development activities.

References

"1,2-Bis(phenylsulfonyl)ethane" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Bis(phenylsulfonyl)ethane, a versatile organic compound. The information is curated for professionals in research and development, with a focus on data clarity, experimental reproducibility, and a clear understanding of its chemical behavior.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. Its core properties are summarized in the tables below, providing a quick reference for laboratory applications.

Identifier Value Source
IUPAC Name 1,1'- (Ethane-1,2-diyl)bis(sulfonyl)dibenzene
CAS Number 599-94-0[1]
Molecular Formula C₁₄H₁₄O₄S₂[1]
Molecular Weight 310.39 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2
InChI Key ULELOBVZIKJPAC-UHFFFAOYSA-N[1]
Physical Property Value Experimental Conditions Source
Melting Point 179-180 °CNot specified[2]
Boiling Point Data not available
Density Data not available
Solubility Soluble in a wide range of common organic solvents including dioxane, THF, methylene chloride, acetone, ethanol, nitromethane, toluene, DMSO, and DMF.Not specified[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ) in ppm Multiplicity Assignment Source
¹H NMRCDCl₃7.95 - 7.85mAromatic Protons (ortho to SO₂)[4]
7.70 - 7.50mAromatic Protons (meta and para to SO₂)[4]
3.60 - 3.50m-CH₂-[4]
¹³C NMRAcetone137.67sAromatic C (ipso to SO₂)[4]
134.09sAromatic C-H (para to SO₂)[4]
129.44sAromatic C-H (meta to SO₂)[4]
128.21sAromatic C-H (ortho to SO₂)[4]
50.0 (approx.)t-CH₂-Inferred
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl group.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Source
~3100-3000MediumAromatic C-H stretch[5]
~3000-2850MediumAliphatic C-H stretch[5]
~1350-1300StrongAsymmetric SO₂ stretch[5]
~1160-1120StrongSymmetric SO₂ stretch[5]
Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 310.

m/z Relative Intensity Proposed Fragment Source
310Present[M]⁺ (C₁₄H₁₄O₄S₂)[6]
169[M - C₆H₅SO₂]⁺[6]
141[C₆H₅SO₂]⁺[6]
77[C₆H₅]⁺[6]

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results. The following sections provide protocols for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically a two-step process.

Step 1: Synthesis of 1,2-Bis(phenylthio)ethane [7]

This reaction involves the nucleophilic substitution of bromide ions from 1,2-dibromoethane by the thiophenolate anion.

  • Materials: 1,2-Dibromoethane, Thiophenol, Sodium Hydroxide, Ethanol.

  • Procedure:

    • Dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.

    • Add thiophenol to the sodium ethoxide solution to form sodium thiophenolate.

    • Slowly add 1,2-dibromoethane to the reaction mixture.

    • Reflux the mixture for a specified period.

    • After cooling, the product, 1,2-bis(phenylthio)ethane, precipitates and can be collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidation of 1,2-Bis(phenylthio)ethane to this compound [3]

The sulfide is oxidized to the corresponding sulfone using a strong oxidizing agent.

  • Materials: 1,2-Bis(phenylthio)ethane, Hydrogen Peroxide (30% solution), Glacial Acetic Acid.

  • Procedure:

    • Dissolve 1,2-bis(phenylthio)ethane in glacial acetic acid.

    • Slowly add hydrogen peroxide solution to the mixture, controlling the temperature with an ice bath as the reaction is exothermic.

    • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating to ensure complete oxidation.

    • The product, this compound, will precipitate from the reaction mixture upon cooling or addition of water.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed for further purification.

G cluster_0 Step 1: Synthesis of 1,2-Bis(phenylthio)ethane cluster_1 Step 2: Oxidation 1,2-Dibromoethane 1,2-Dibromoethane Reaction Mixture 1 Reaction Mixture 1 1,2-Dibromoethane->Reaction Mixture 1 Thiophenol Thiophenol Thiophenol->Reaction Mixture 1 NaOH / EtOH NaOH / EtOH NaOH / EtOH->Reaction Mixture 1 1,2-Bis(phenylthio)ethane 1,2-Bis(phenylthio)ethane Reaction Mixture 2 Reaction Mixture 2 1,2-Bis(phenylthio)ethane->Reaction Mixture 2 Reaction Mixture 1->1,2-Bis(phenylthio)ethane Reflux H2O2 / Acetic Acid H2O2 / Acetic Acid H2O2 / Acetic Acid->Reaction Mixture 2 This compound This compound Reaction Mixture 2->this compound Oxidation

Caption: Synthesis workflow for this compound.

Characterization Protocols

Melting Point Determination

  • Method: Capillary tube method.

  • Procedure: A small amount of the dried, powdered sample is packed into a capillary tube sealed at one end. The tube is placed in a melting point apparatus and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

NMR Spectroscopy

  • ¹H and ¹³C NMR:

    • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

    • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Procedure (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

  • Procedure (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet using a hydraulic press. The pellet is then placed in the spectrometer's sample holder for analysis.

Mass Spectrometry

  • Method: Electron Ionization (EI).

  • Procedure: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the two phenylsulfonyl groups, which are strong electron-withdrawing groups. This makes the protons on the ethane bridge acidic and susceptible to deprotonation by a strong base.

Elimination Reaction

A potential key reaction of this compound is a double elimination reaction to form acetylene. This reaction would proceed via an E2 mechanism in the presence of a strong, non-nucleophilic base.

G This compound This compound Intermediate trans-1,2-Bis(phenylsulfonyl)ethene This compound->Intermediate E2 Elimination Strong Base Strong Base Strong Base->Intermediate Acetylene Acetylene Strong Base->Acetylene Intermediate->Acetylene E2 Elimination 2x Phenylsulfinic acid salt 2x Phenylsulfinic acid salt Acetylene->2x Phenylsulfinic acid salt

Caption: Proposed elimination reaction of this compound.

This technical guide serves as a foundational resource for understanding the core properties and behaviors of this compound. Further research into its applications, particularly in organic synthesis and materials science, is encouraged.

References

An In-depth Technical Guide to 1,2-Bis(phenylsulfonyl)ethane and its Unsaturated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-Bis(phenylsulfonyl)ethane, including its chemical identifiers and physical properties. Recognizing the limited detailed research on this specific saturated compound, this guide extends its scope to include a thorough examination of its more widely studied unsaturated counterpart, 1,2-Bis(phenylsulfonyl)ethylene. This dual focus offers researchers, scientists, and drug development professionals a broader perspective on this class of sulfonyl compounds, detailing their synthesis, chemical behavior, and applications.

This compound

This compound is a sulfone compound characterized by a central ethane bridge flanked by two phenylsulfonyl groups.

Chemical Identification and Synonyms

The primary chemical identifiers and synonyms for this compound are summarized in the table below.

IdentifierValue
CAS Number 599-94-0
Molecular Formula C₁₄H₁₄O₄S₂
Molecular Weight 310.38 g/mol
IUPAC Name 1,1'-[ethane-1,2-diylbis(sulfonyl)]bisbenzene
Synonyms 1,2-bis(phenylsulphonyl)ethane, Ethylenebisphenyl sulfone, 2-(Benzenesulfonyl)ethylsulfonylbenzene
Physicochemical Properties

The known physical and chemical properties of this compound are presented in the following table.

PropertyValue
Appearance White to pale brown crystals or powder
Purity ≥98.0% (as per commercial suppliers)

Further detailed experimental data on properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature.

Synthesis and Experimental Protocols

A generalized experimental workflow for such a reduction is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_workup Work-up and Purification start_alkene (Z)-1,2-Bis(phenylsulfonyl)ethylene reaction_vessel Reaction Vessel (e.g., in a suitable solvent like THF/Methanol) start_alkene->reaction_vessel Dissolve start_reductant Sodium Borohydride (NaBH4) start_reductant->reaction_vessel Add product This compound reaction_vessel->product Reduction workup Quenching, Extraction, and Purification (e.g., Recrystallization) product->workup Isolate G cluster_synthesis Synthesis of (Z)-1,2-Bis(phenylsulfonyl)ethylene start (Z)-1,2-Bis(phenylthio)ethylene reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) oxidant->reaction product (Z)-1,2-Bis(phenylsulfonyl)ethylene reaction->product purification Purification (Recrystallization) product->purification G cluster_reactants Reactants cluster_product Product diene Conjugated Diene transition_state [4+2] Cycloaddition (Concerted Mechanism) diene->transition_state dienophile 1,2-Bis(phenylsulfonyl)ethylene (Dienophile) dienophile->transition_state product Substituted Cyclohexene Derivative transition_state->product G cluster_components Enzyme Inhibition by a Sulfonyl Compound cluster_pathways Biological Pathways drug Sulfonyl-Containing Drug (e.g., 1,2-Bis(phenylsulfonyl)alkane derivative) binding Binding to Active Site drug->binding Binds enzyme Target Enzyme enzyme->binding Target substrate Natural Substrate substrate->binding Blocked inhibition Enzyme Inhibition binding->inhibition no_product No Biological Product inhibition->no_product

"1,2-Bis(phenylsulfonyl)ethane" mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Bis(phenylsulfonyl) Ethane and Ethylene Derivatives in Organic Reactions

Abstract

This technical guide provides a comprehensive overview of the mechanisms of action for 1,2-bis(phenylsulfonyl) substituted ethane and ethylene scaffolds in organic synthesis. A critical distinction is made between the saturated ethane derivative and its unsaturated ethylene counterpart, with a primary focus on the latter due to its extensive utility and reactivity. 1,2-Bis(phenylsulfonyl)ethylene (BPSE) is a versatile reagent, acting as a potent Michael acceptor, a highly reactive dienophile in Diels-Alder cycloadditions, and a substrate for addition-elimination reactions. In contrast, the reactivity of 1,2-bis(phenylsulfonyl)ethane is dominated by the acidity of its bridge protons, allowing for deprotonation to form a nucleophilic carbanion or to undergo elimination reactions. This document details these core mechanisms, supported by quantitative data, experimental protocols, and mechanistic diagrams to serve as an essential resource for researchers in organic chemistry and drug development.

Introduction: Ethane vs. Ethylene Derivatives

It is crucial to distinguish between two related but mechanistically distinct compounds: this compound and 1,2-bis(phenylsulfonyl)ethylene.

  • This compound features a saturated C₂ bridge (–CH₂–CH₂–). Its reactivity centers on the C–H bonds of this bridge, which are activated by the adjacent electron-withdrawing phenylsulfonyl groups.

  • 1,2-Bis(phenylsulfonyl)ethylene (BPSE) possesses an unsaturated C₂ bridge (–CH=CH–) and exists as (E) and (Z) isomers.[1] The electron-deficient double bond is the primary site of reactivity, making BPSE a powerful electrophile.

This guide will first explore the well-documented and diverse reaction mechanisms of 1,2-bis(phenylsulfonyl)ethylene (BPSE) before discussing the chemistry of the ethane derivative.

Mechanism of Action: 1,2-Bis(phenylsulfonyl)ethylene (BPSE)

The two phenylsulfonyl (PhSO₂) groups are potent electron-withdrawing groups that render the carbon-carbon double bond in BPSE highly electrophilic. This electronic feature is the foundation for its three primary modes of action.

BPSE as a Michael Acceptor

The most prominent role of BPSE is as a Michael acceptor in conjugate addition reactions.[2] The strong electron-withdrawing nature of the sulfonyl groups polarizes the π-system, creating a significant partial positive charge on the β-carbons, making them susceptible to attack by a wide range of nucleophiles (Michael donors). The reaction proceeds via a resonance-stabilized enolate intermediate.[3][4]

Figure 1: General mechanism of Michael addition to BPSE.

Table 1: Examples of Michael Addition Reactions with BPSE Derivatives

Michael Donor (Nucleophile)BPSE DerivativeCatalyst (mol%)SolventConditionsYield (%)Reference
N-Benzoyl dihydroimidazol-4-one(E)-1,2-bis(phenylsulfonyl)ethyleneSquaramide C1 (10)CH₂Cl₂Room Temp, 24h95[5]
5-Benzyl-2-(benzylthio)-1-Boc-imidazole"Rigidified" 2-benzylidene-2H-benzo[d][3][6]dithiole 1,1,3,3-tetraoxideSquaramide C2 (10)CH₂Cl₂-25 °C61[5]
Thiophenol(E)-1,2-bis(p-tolylsulfonyl)etheneNoneDioxaneReflux, 2h95[7]
Piperidine(E)-1,2-bis(p-tolylsulfonyl)etheneNoneDioxaneRoom Temp, 15min93[7]

The following is a representative protocol for the asymmetric Michael addition to a BPSE derivative, adapted from literature procedures.[5]

  • Preparation: To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the Michael donor (0.12 mmol), the appropriate BPSE derivative (0.1 mmol), and the organocatalyst (e.g., Squaramide C2, 10 mol%).

  • Reaction: Add the anhydrous solvent (e.g., CH₂Cl₂ 1.0 mL) and stir the mixture at the specified temperature (e.g., room temperature or -25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR until consumption of the starting material is observed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the final product.

BPSE as a Dienophile in [4+2] Cycloadditions

BPSE is an excellent dienophile for Diels-Alder reactions due to its electron-deficient nature.[8][9] It readily reacts with electron-rich conjugated dienes to form six-membered rings. Following cycloaddition, the two phenylsulfonyl groups can be reductively removed, making BPSE a stable and reactive synthetic equivalent of acetylene.[1]

Figure 2: General mechanism of the Diels-Alder reaction with BPSE.

Table 2: Examples of Diels-Alder Reactions with BPSE

DieneDienophileSolventConditionsYield (%)Reference
Cyclopentadiene(Z)-1,2-bis(phenylsulfonyl)ethyleneDichloromethane0 °C to Room Temp94[1]
2,3-Dimethylbutadiene(E)-1,2-bis(p-tolylsulfonyl)ethyleneXyleneReflux, 12h95[1]
Anthracene(E)-1,2-bis(p-tolylsulfonyl)ethyleneXyleneReflux, 12h88[1]
IsopreneN-propenoyl oxazolidinone (chiral)CH₂Cl₂ with Et₂AlCl-100 °C, 2-5 min82[10]

The following is a generalized protocol for a Diels-Alder reaction.[11]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine the diene (1.0 eq) and BPSE (1.1 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Reaction: Heat the mixture to reflux and maintain the temperature until the starting materials are consumed, as monitored by TLC. For Lewis acid-catalyzed reactions, the reaction is typically run at low temperatures (e.g., -78 to 0 °C).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.

  • Purification: If no precipitate forms, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure cycloadduct.

BPSE in Addition-Elimination Reactions

BPSE can undergo a nucleophilic addition followed by the elimination of a phenylsulfinate anion (PhSO₂⁻), which is a good leaving group. This sequence results in the net substitution of a vinyl proton with a nucleophile, providing a powerful method for the vinylation of heteroatoms like nitrogen, oxygen, and sulfur.[1]

Figure 3: Workflow for the vinylation of nucleophiles via addition-elimination.

Mechanism of Action: this compound

The reactivity of this compound is fundamentally different from its unsaturated analogue and has been less explored. The primary mechanism of action involves the deprotonation of the α-protons on the ethane bridge. The two adjacent sulfonyl groups significantly increase the acidity of these protons, allowing for the formation of a stable carbanion with a relatively mild base.

Once formed, this carbanion can act as a nucleophile in substitution reactions. Alternatively, if a suitable leaving group is present elsewhere in the molecule or if conditions favor it, the anion can trigger a β-elimination reaction to form an alkene.

Ethane_Reactivity Anion Carbanion Intermediate PhSO₂-C⁻H-CH₂-SO₂Ph Product_Sub Nucleophilic Substitution Product PhSO₂-CH(E)-CH₂-SO₂Ph Anion->Product_Sub + Electrophile (E⁺) Product_Elim Elimination Product CH₂=CH-SO₂Ph Anion->Product_Elim β-Elimination of PhSO₂⁻

Figure 4: Potential reaction pathways for this compound.

While specific high-yield synthetic applications are not as widely reported as for BPSE, the principle of activating methylene protons with two sulfonyl groups is a cornerstone of carbanion chemistry. The competition between substitution and elimination would be highly dependent on the base used, the electrophile, and the reaction conditions.

Conclusion

1,2-Bis(phenylsulfonyl)ethylene (BPSE) and its saturated counterpart, this compound, exhibit distinct and complementary modes of reactivity. BPSE is a powerful and versatile electrophilic building block, driven by its electron-deficient double bond to participate in Michael additions, Diels-Alder reactions, and addition-elimination sequences. In contrast, this compound functions as a precursor to a stabilized carbanion upon deprotonation, enabling it to act as a nucleophile or undergo elimination. A clear understanding of these differing mechanisms is essential for researchers and scientists to effectively harness these reagents in the design and execution of complex organic syntheses.

References

1,2-Bis(phenylsulfonyl)ethane: A Comprehensive Technical Review of its Chemistry, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(phenylsulfonyl)ethane is a symmetrical sulfone that has garnered interest in organic synthesis and medicinal chemistry. Its structural motif, featuring two phenylsulfonyl groups attached to an ethane backbone, imparts unique chemical properties that have been exploited in various synthetic transformations. While the parent compound's biological activity is not extensively documented, its derivatives, particularly the 1,2-bis(sulfonyl)hydrazines, have emerged as a promising class of anti-cancer prodrugs. This technical guide provides a comprehensive review of the literature on this compound, covering its historical context, synthesis, chemical properties, and, most significantly, its role as a scaffold in the development of novel therapeutics.

Historical Context

The chemistry of sulfones dates back to the 19th century, with early investigations focusing on their synthesis and fundamental reactivity. One of the pioneering therapeutic applications of a sulfone-containing compound was "Sulfonal," introduced in 1888 as a hypnotic and sedative. Although its use was later discontinued due to toxicity concerns, it marked the entry of the sulfone functional group into the realm of medicinal chemistry. The full potential of the sulfone moiety in drug design was more completely realized in the mid-20th century with the advent of dapsone, a cornerstone in the treatment of leprosy.[1] The synthesis and exploration of this compound and its derivatives are a continuation of this long history, representing a more recent chapter in the application of sulfone chemistry to address complex medical challenges, particularly in oncology.

Chemical Properties and Synthesis

This compound is a white crystalline solid with a melting point of 179-180 °C. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 599-94-0[2]
Molecular Formula C₁₄H₁₄O₄S₂[2]
Molecular Weight 310.38 g/mol [2]
Melting Point 179-180 °C[2]
IUPAC Name 1,1'-(Ethane-1,2-diyl)bis(sulfonyl)dibenzene
Synonyms 1,2-Bis(phenylsulphonyl)ethane, Ethylenebis(phenyl sulfone)[2]

The synthesis of this compound can be achieved through several routes, with the most common being the oxidation of 1,2-bis(phenylthio)ethane. This precursor is readily prepared from 1,2-ethanedithiol and a phenyl halide. Another viable method involves the reduction of 1,2-bis(phenylsulfonyl)ethylene.

Experimental Protocol: Synthesis of 1,2-Bis(phenylsulfinyl)ethane (A Precursor to this compound)

This protocol details the synthesis of the sulfoxide precursor, which can be further oxidized to the desired sulfone.

Materials:

  • 1,2-Bis(phenylthio)ethane

  • Acetic acid

  • Hydrogen peroxide (50 wt%)

  • Ethanol

  • Acetone

Procedure:

  • A 50-mL round-bottomed flask is charged with a stir bar, 2.0 g (8.12 mmol, 1 equivalent) of 1,2-bis(phenylthio)ethane, and 12.2 mL of acetic acid.

  • A solution of hydrogen peroxide (50 wt%, 1.0 mL, 16.24 mmol, 2 equivalents) in 6.7 mL of acetic acid is added dropwise at room temperature with vigorous stirring.

  • After approximately 15 minutes, the heterogeneous solution will become homogeneous and turn a pale yellow. An additional 8 mL of acetic acid is then added, and the solution is stirred for 24 hours at room temperature.

  • The acetic acid is removed under high vacuum with mild heating (45 °C) to yield a pale yellow solid, which is a mixture of meso- and racemic-1,2-bis(phenylsulfinyl)ethane. The reported yield for this step is 92%.[3]

Purification:

  • The crude solid can be emulsified in cold ethanol and filtered to remove residual acetic acid, yielding a white powder.

  • Recrystallization from a minimal amount of refluxing acetone can be used to separate the meso and racemic isomers.[3]

To obtain the target compound, this compound, a stronger oxidizing agent or more forcing conditions would be applied to the 1,2-bis(phenylthio)ethane or the intermediate 1,2-bis(phenylsulfinyl)ethane. Common methods for the oxidation of sulfides to sulfones include the use of excess hydrogen peroxide, often in the presence of a catalyst, or other oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA).

G cluster_0 Route 1: Oxidation cluster_1 Route 2: Reduction 1,2-Ethanedithiol 1,2-Ethanedithiol Phenyl_halide Phenyl Halide 1,2-Bis(phenylthio)ethane 1,2-Bis(phenylthio)ethane 1,2-Bis(phenylsulfinyl)ethane 1,2-Bis(phenylsulfinyl)ethane This compound This compound 1,2-Bis(phenylsulfonyl)ethylene 1,2-Bis(phenylsulfonyl)ethylene 1,2-Bis(phenylsulfonyl)ethane_2 This compound

Application in Drug Development: The 1,2-Bis(sulfonyl)hydrazine (BSH) Scaffold

The most significant application of the this compound core in drug development lies in its modification to form 1,2-bis(sulfonyl)-1-alkylhydrazines (BSHs). These compounds have been extensively investigated as anticancer prodrugs. The rationale behind their design is to create agents that can selectively release a cytotoxic species within the tumor microenvironment.

Mechanism of Action of BSH Prodrugs

BSHs are designed to be activated under specific conditions prevalent in solid tumors, such as hypoxia (low oxygen levels). A key example is the prodrug KS119, which is a 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine. The mechanism of its activation and subsequent cytotoxic effect is a multi-step process:

  • Reductive Activation: In the hypoxic environment of a tumor, reductase enzymes convert the nitro group on the KS119 molecule to an amino or hydroxylamino group. This transformation triggers the fragmentation of the prodrug.

  • Release of the Cytotoxic Warhead: This fragmentation releases the active therapeutic component, a highly reactive 1,2-bis(sulfonyl)-1-alkylhydrazine.

  • DNA Alkylation: The released BSH can then alkylate DNA, primarily at the O-6 position of guanine. This alkylation leads to the formation of DNA interstrand cross-links, which are highly cytotoxic lesions that inhibit DNA replication and transcription, ultimately leading to cancer cell death.

A critical aspect of this strategy is the targeting of tumors deficient in the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT is responsible for repairing alkylation damage at the O-6 position of guanine. Tumors lacking MGMT are therefore particularly susceptible to the cytotoxic effects of BSHs.

G BSH_Prodrug BSH Prodrug (e.g., KS119) (Inactive) Hypoxic_Tumor_Cell Hypoxic Tumor Cell BSH_Prodrug->Hypoxic_Tumor_Cell Reductase_Enzymes Reductase Enzymes Hypoxic_Tumor_Cell->Reductase_Enzymes Activated_Prodrug Activated Prodrug (Reduced form) Reductase_Enzymes->Activated_Prodrug Reduction Fragmentation Spontaneous Fragmentation Activated_Prodrug->Fragmentation Cytotoxic_BSH Cytotoxic BSH (Active Warhead) Fragmentation->Cytotoxic_BSH Release Guanine_Alkylation O-6 Guanine Alkylation Cytotoxic_BSH->Guanine_Alkylation attacks DNA DNA DNA->Guanine_Alkylation DNA_Crosslinking DNA Interstrand Cross-linking Guanine_Alkylation->DNA_Crosslinking Cell_Death Apoptosis / Cell Death DNA_Crosslinking->Cell_Death

Quantitative Biological Activity Data
CompoundCell LineActivity MetricValueReference
1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazineLeukemia L1210 (in mice)Antineoplastic ActivityCurative in some cases[1]
1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazineLeukemia P388 (in mice)Antineoplastic ActivityCurative in some cases[1]
1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazineSarcoma 180 (in mice)Antineoplastic ActivityCurative in some cases[1]
1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine (101M)Murine C26 colon carcinoma (in mice)Antineoplastic ActivityCurative[4]
1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine (101M)Human glioblastoma U251 xenografts (in mice)Antineoplastic ActivityComplete regression[4]

Potential as a Linker in Drug Conjugates

The bifunctional nature of this compound and its derivatives suggests their potential use as linkers in the construction of antibody-drug conjugates (ADCs). In ADC technology, a linker connects a monoclonal antibody, which provides targeting specificity for cancer cells, to a potent cytotoxic payload. Bis-sulfone linkers have been investigated for their ability to form stable connections to antibodies, often through reaction with cysteine residues. While there is no direct evidence in the reviewed literature of this compound itself being used as a linker, the chemical principles of bis-sulfone chemistry make it a plausible candidate for such applications. The stability of the sulfone groups and the defined length of the ethane spacer are desirable characteristics for a linker.

G Antibody Antibody Linker Bis-sulfone Linker (e.g., derived from This compound) Antibody->Linker Covalent Bond Payload Cytotoxic Payload Linker->Payload Covalent Bond

Conclusion

This compound, a compound with a rich historical context within the broader field of sulfone chemistry, serves as a valuable scaffold in modern medicinal chemistry. While its own biological activity remains to be fully elucidated, its derivatives, the 1,2-bis(sulfonyl)hydrazines, have demonstrated significant potential as innovative anticancer prodrugs. The ability of these compounds to be selectively activated in the hypoxic tumor microenvironment and to induce potent cytotoxicity through DNA alkylation represents a promising strategy for targeted cancer therapy. Further research into the synthesis of novel BSHs, the exploration of the parent compound's potential as a linker in bioconjugation, and a deeper understanding of its own pharmacological profile will undoubtedly continue to expand the utility of this versatile chemical entity in drug discovery and development.

References

Spectroscopic Profile of 1,2-Bis(phenylsulfonyl)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,2-Bis(phenylsulfonyl)ethane, a molecule of interest in various chemical research domains. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. The information is structured to be a practical resource for identification, characterization, and quality control purposes.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95 - 7.92Multiplet4HAromatic (ortho-protons)
7.72 - 7.67Multiplet2HAromatic (para-protons)
7.63 - 7.58Multiplet4HAromatic (meta-protons)
3.63Singlet4HEthane bridge (-CH₂-CH₂-)

Solvent: Polysol; Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
138.4Aromatic (ipso-carbon)
134.3Aromatic (para-carbon)
129.4Aromatic (meta-carbon)
128.2Aromatic (ortho-carbon)
55.2Ethane bridge (-CH₂-CH₂-)

Solvent: Polysol; Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3064MediumAromatic C-H stretch
2925WeakAliphatic C-H stretch
1447StrongAromatic C=C stretch
1325, 1148StrongS=O stretch (sulfonyl group)
750, 688StrongC-H out-of-plane bend

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
3105[M]⁺ (Molecular Ion)
141100[C₆H₅SO₂]⁺
7760[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, such as Polysol, in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a Bruker AC-300 spectrometer. For the ¹H NMR spectrum, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was employed to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the solid this compound was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of high-energy electrons (typically 70 eV). This caused ionization and fragmentation of the molecules. The resulting ions were then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and their relative abundances were detected.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the chemical structure with its mass spectrometry fragmentation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Prep_NMR Dissolution in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR KBr Pellet Formation Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Direct Insertion Probe Loading Acq_MS EI-Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform & Peak Integration Acq_NMR->Proc_NMR Proc_IR Baseline Correction & Peak Picking Acq_IR->Proc_IR Proc_MS Spectrum Plotting & Fragment Analysis Acq_MS->Proc_MS Interp_NMR Structure Elucidation (Chemical Shifts, Coupling) Proc_NMR->Interp_NMR Interp_IR Functional Group Identification Proc_IR->Interp_IR Interp_MS Molecular Weight & Fragmentation Pattern Proc_MS->Interp_MS Sample This compound Sample->Prep_NMR Sample->Prep_IR Sample->Prep_MS

The Strategic Role of 1,2-Bis(phenylsulfonyl)ethane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1,2-Bis(phenylsulfonyl)ethane is a versatile precursor in organic synthesis, primarily serving as a stable and accessible source for the highly reactive synthon, 1,2-bis(phenylsulfonyl)ethylene. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic application of this compound facilitates the construction of complex molecular architectures, including alkenes, substituted stilbenes, and various heterocyclic systems.

Core Properties and Synthesis

This compound is a white crystalline solid, the physical and chemical properties of which are summarized in the table below. Its synthesis is most commonly achieved through the oxidation of its thioether precursor, 1,2-bis(phenylthio)ethane.

PropertyValue
Molecular Formula C₁₄H₁₄O₄S₂
Molecular Weight 310.39 g/mol
Melting Point 179-181 °C
Appearance White crystalline solid
Solubility Soluble in many organic solvents such as DMSO and hot ethanol.
CAS Number 599-94-0

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2-Bis(phenylthio)ethane

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂) (excess)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1,2-bis(phenylthio)ethane in a suitable solvent like dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add an excess (at least 4 equivalents) of the oxidizing agent (e.g., m-CPBA or 30% H₂O₂) to the stirred solution. The addition should be portion-wise or dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting material and any intermediate sulfoxide.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Key Synthetic Applications

The primary utility of this compound lies in its role as a stable precursor to 1,2-bis(phenylsulfonyl)ethylene, a potent dienophile and Michael acceptor. This transformation is typically achieved through an elimination reaction. Furthermore, derivatives of this compound can undergo the Ramberg-Bäcklund reaction to furnish various alkenes.

Precursor to 1,2-Bis(phenylsulfonyl)ethylene

The elimination of two molecules of benzenesulfinic acid from this compound provides a direct route to 1,2-bis(phenylsulfonyl)ethylene. This unsaturated sulfone is a valuable building block in numerous organic transformations.

G This compound This compound 1,2-Bis(phenylsulfonyl)ethylene 1,2-Bis(phenylsulfonyl)ethylene This compound->1,2-Bis(phenylsulfonyl)ethylene Base-mediated Elimination Diels-Alder Adducts Diels-Alder Adducts 1,2-Bis(phenylsulfonyl)ethylene->Diels-Alder Adducts [4+2] Cycloaddition Michael Adducts Michael Adducts 1,2-Bis(phenylsulfonyl)ethylene->Michael Adducts Michael Addition

Caption: Conversion of this compound to versatile synthons.

Experimental Protocol: Elimination to 1,2-Bis(phenylsulfonyl)ethylene

Materials:

  • This compound

  • A suitable base (e.g., sodium ethoxide, DBU)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Add the base to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting 1,2-bis(phenylsulfonyl)ethylene by recrystallization or column chromatography.

ReactionProductReagents and ConditionsYield (%)
Elimination1,2-Bis(phenylsulfonyl)ethyleneBase (e.g., NaOEt), Reflux in EthanolHigh

Table 2: Typical Reaction Yield for the Elimination Reaction

Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction provides a powerful method for the synthesis of alkenes from α-halo sulfones. Halogenation of this compound at the α-positions followed by treatment with a strong base can lead to the formation of a double bond with the extrusion of sulfur dioxide. This pathway is particularly useful for the synthesis of symmetrically substituted stilbenes.

G This compound This compound α,α'-Dihalo-1,2-bis(phenylsulfonyl)ethane α,α'-Dihalo-1,2-bis(phenylsulfonyl)ethane This compound->α,α'-Dihalo-1,2-bis(phenylsulfonyl)ethane Halogenation Alkene Alkene α,α'-Dihalo-1,2-bis(phenylsulfonyl)ethane->Alkene Base, SO₂ extrusion

Caption: The Ramberg-Bäcklund reaction pathway.

Experimental Protocol: Synthesis of Stilbene via Ramberg-Bäcklund Reaction

Materials:

  • This compound

  • Halogenating agent (e.g., N-bromosuccinimide)

  • Strong base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Halogenate this compound at the α,α'-positions using a suitable halogenating agent and a radical initiator if necessary.

  • Isolate the α,α'-dihalo-1,2-bis(phenylsulfonyl)ethane intermediate.

  • In a separate reaction vessel under an inert atmosphere, dissolve the dihalogenated compound in an anhydrous solvent.

  • Cool the solution and add a strong base, such as potassium tert-butoxide.

  • Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.

  • Purify the resulting stilbene derivative by column chromatography or recrystallization.

Starting MaterialProductReagents and ConditionsYield (%)
α,α'-Dibromo-1,2-bis(phenylsulfonyl)ethaneStilbenePotassium tert-butoxide, THF, room temperatureModerate to High

Table 3: Representative Yield for Stilbene Synthesis via Ramberg-Bäcklund Reaction

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its primary role as a stable and accessible source for 1,2-bis(phenylsulfonyl)ethylene, coupled with the utility of its derivatives in reactions such as the Ramberg-Bäcklund olefination, makes it a strategic component in the synthetic chemist's toolbox. The methodologies outlined in this guide provide a framework for the effective utilization of this compound in the synthesis of a wide array of complex organic molecules.

The Solubility Profile of 1,2-Bis(phenylsulfonyl)ethane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(phenylsulfonyl)ethane is a chemical compound utilized in various synthetic organic chemistry applications. Understanding its solubility in common organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a summary of the currently available information on the solubility of this compound in organic solvents. Despite a comprehensive search of available literature, quantitative solubility data remains limited. However, qualitative descriptions from various sources provide valuable insights into its solubility characteristics. This document also outlines a general experimental protocol for determining the solubility of a solid compound like this compound, which can be employed by researchers to generate specific quantitative data as needed.

Introduction to this compound

This compound is a sulfone compound with the chemical formula C₁₄H₁₄O₄S₂. Its structure consists of an ethane backbone substituted with two phenylsulfonyl groups. The presence of these polar sulfonyl groups and nonpolar phenyl rings gives the molecule a distinct chemical character that influences its physical properties, including its solubility. The compound typically appears as a solid at room temperature, with a reported melting point of 179-180°C.[1]

Qualitative Solubility of this compound

Based on these sources, a qualitative assessment of its solubility can be summarized as follows:

  • Polar Aprotic Solvents: The use of polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) has been mentioned in contexts that suggest they can enhance the reactivity of related compounds, which often implies good solubility of the reagents.[3]

  • Halogenated Solvents: Dichloromethane and 1,2-dichloroethane have been noted as effective solvents in synthetic procedures involving related structures, indicating that this compound is likely soluble in these media.[3][4]

  • Nitriles: Acetonitrile (MeCN) has been used as a solvent in reactions involving this compound, sometimes specifically to address solubility issues.[5]

  • General Organic Solvents: One study noted the "limited solubility in conventional organic solvents" when this compound was incorporated into a polymer backbone, suggesting that its solubility may not be high in all common solvents.[6]

It is important to note that these are indirect observations and the actual quantitative solubility can vary significantly with temperature and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, a standard experimental protocol can be followed. The isothermal saturation method is a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Vials with screw caps

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with standard solutions of known concentrations will be required.

    • Alternatively, the solvent can be evaporated from the volumetric flask, and the mass of the remaining solid can be determined gravimetrically.

  • Data Analysis:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the volume of the solution.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method.

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis, Gravimetric) D->E F Calculate solubility E->F G Repeat for reproducibility F->G

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 1,2-Bis(phenylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and potential polymorphism of 1,2-Bis(phenylsulfonyl)ethane. The information is compiled from crystallographic data and relevant chemical literature to serve as a valuable resource for researchers in crystallography, materials science, and drug development.

Introduction

This compound (C₁₄H₁₄O₄S₂) is a disulfone compound that has been a subject of interest in structural chemistry. The arrangement of molecules in the solid state, known as the crystal structure, dictates the macroscopic properties of a material, including its melting point, solubility, and stability. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit distinct physicochemical and biological properties. This guide details the known crystal structure of this compound and explores the concept of its potential polymorphism.

Crystal Structure of this compound

To date, a single crystalline form of this compound has been reported in the scientific literature. The crystal structure was determined by single-crystal X-ray diffraction.

Orthorhombic Form

A study by Hauback and Mo in 1990 elucidated the crystal structure of an orthorhombic form of this compound at a temperature of 86 K. The key crystallographic data for this form are summarized in the table below.

Parameter Value
Crystal SystemOrthorhombic
Space GroupPna2₁
a24.249(1) Å
b11.079(1) Å
c5.257(1) Å
Z4
Temperature86 K

Table 1: Crystallographic Data for the Orthorhombic Form of this compound.

Polymorphism of this compound

Polymorphism is a phenomenon where a chemical compound can crystallize into different solid-state arrangements. These different crystalline forms are known as polymorphs and can have significantly different physical properties.

As of the current literature survey, there are no other polymorphs of this compound reported. The absence of reported polymorphs does not definitively mean that others do not exist. It is possible that other crystalline forms could be discovered under different crystallization conditions. The logical workflow for investigating the potential polymorphism of a compound like this compound is outlined in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_screening Polymorph Screening cluster_characterization Characterization cluster_analysis Data Analysis & Structure Solution synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification solvent_crystallization Crystallization from Various Solvents purification->solvent_crystallization Varying conditions (temperature, cooling rate) thermal_methods Melt Crystallization / Sublimation purification->thermal_methods potential_polymorphs Potential Polymorphs solvent_crystallization->potential_polymorphs thermal_methods->potential_polymorphs xrd Powder X-ray Diffraction (PXRD) potential_polymorphs->xrd dsc Differential Scanning Calorimetry (DSC) potential_polymorphs->dsc tg Thermogravimetric Analysis (TGA) potential_polymorphs->tg spectroscopy IR/Raman Spectroscopy potential_polymorphs->spectroscopy scxrd Single-Crystal X-ray Diffraction xrd->scxrd For structure solution data_analysis Compare PXRD patterns and thermal data xrd->data_analysis dsc->data_analysis tg->data_analysis spectroscopy->data_analysis structure_solution Solve Crystal Structure scxrd->structure_solution final_report Report on Polymorphism data_analysis->final_report structure_solution->final_report

Caption: Workflow for Polymorphism Study.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are protocols for the synthesis and characterization of this compound and the investigation of its polymorphism.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 1,2-bis(phenylthio)ethane.

Materials:

  • 1,2-Bis(phenylthio)ethane

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% w/w)

  • Distilled Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-bis(phenylthio)ethane in glacial acetic acid.

  • Slowly add a stoichiometric excess (approximately 4-5 equivalents) of 30% hydrogen peroxide to the solution at room temperature. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of cold distilled water to precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash it thoroughly with distilled water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Polymorph Screening

To investigate the existence of other polymorphs, a screening process involving crystallization under various conditions should be employed.

Methods:

  • Solvent Crystallization: Dissolve the purified this compound in a variety of solvents (e.g., acetone, ethanol, ethyl acetate, toluene, dichloromethane) at elevated temperatures to create saturated solutions. Allow the solutions to cool at different rates (slow cooling, rapid cooling) to induce crystallization.

  • Evaporation: Allow saturated solutions in various solvents to evaporate slowly at different temperatures.

  • Melt Quenching: Heat the solid sample above its melting point and then rapidly cool it to induce crystallization of potentially metastable forms.

Characterization of Crystalline Forms

The solid forms obtained from the polymorph screen should be characterized using a combination of analytical techniques.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of each form. Different polymorphs will typically have different melting points.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the different forms and to check for the presence of solvates.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can be used to detect differences in the molecular environment and intermolecular interactions between different polymorphs.

  • Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals of a new form can be grown, SCXRD is used to definitively determine its crystal structure.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start 1,2-Bis(phenylthio)ethane reaction Oxidation Reaction start->reaction reagents H₂O₂ / Acetic Acid reagents->reaction precipitation Precipitation in Water reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product Pure this compound drying->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms elemental Elemental Analysis product->elemental

Methodological & Application

Application Notes and Protocols: 1,2-Bis(phenylsulfonyl)ethylene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The topic specified "1,2-Bis(phenylsulfonyl)ethane" for Diels-Alder reaction protocols. Extensive research has revealed that this saturated compound is not typically used as a dienophile in Diels-Alder reactions. However, its unsaturated analogue, 1,2-Bis(phenylsulfonyl)ethylene (BPSE) , is a well-documented and highly reactive dienophile in [4+2] cycloaddition reactions. It is presumed that the intended subject of this request was 1,2-Bis(phenylsulfonyl)ethylene. Therefore, the following application notes and protocols will focus on the use of (E)- and (Z)-1,2-bis(phenylsulfonyl)ethylene in Diels-Alder reactions.

Introduction

1,2-Bis(phenylsulfonyl)ethylene (BPSE) is a powerful dienophile for Diels-Alder reactions, serving as a synthetic equivalent of acetylene.[1] Its two electron-withdrawing phenylsulfonyl groups significantly activate the double bond, making it highly reactive towards a wide range of dienes. Both the (E) and (Z) isomers of BPSE are effective, though they can exhibit different solubilities and may lead to products with distinct stereochemistry.[1] The resulting cycloadducts can undergo subsequent elimination of the two phenylsulfonyl groups to generate a new double bond, effectively making BPSE a valuable tool for the synthesis of complex cyclic and bicyclic systems.[1]

Key Features and Applications
  • High Reactivity: The electron-withdrawing nature of the sulfonyl groups makes BPSE a highly reactive dienophile, often leading to excellent yields in Diels-Alder reactions.

  • Acetylene Equivalent: The phenylsulfonyl groups in the Diels-Alder adducts can be removed to form a double bond, rendering BPSE a stable and reactive equivalent of acetylene in [4+2] cycloadditions.[1]

  • Stereoselectivity: The stereochemistry of the diene is retained in the product, and the reaction can proceed with high diastereoselectivity, particularly with chiral dienes.

  • Versatility: BPSE reacts with a broad range of dienes, including symmetrical and unsymmetrical acyclic and cyclic dienes, to form stable cycloadducts.[1]

General Reaction Scheme

The Diels-Alder reaction of a generic diene with (E)-1,2-bis(phenylsulfonyl)ethylene proceeds as follows:

Caption: General Diels-Alder reaction of a diene with (E)-1,2-bis(phenylsulfonyl)ethylene.

Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder Reaction of 1,2-Bis(phenylsulfonyl)ethylene with a Diene

This protocol describes a general method for the [4+2] cycloaddition of a diene with either (E)- or (Z)-1,2-bis(phenylsulfonyl)ethylene.

Materials:

  • (E)- or (Z)-1,2-Bis(phenylsulfonyl)ethylene

  • Diene (e.g., cyclopentadiene, 2,3-dimethylbutadiene)

  • Anhydrous solvent (e.g., dichloromethane, toluene, benzene)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of 1,2-bis(phenylsulfonyl)ethylene (1.0 eq) in the chosen anhydrous solvent, add the diene (1.0-1.5 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the diene. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired Diels-Alder adduct.

Quantitative Data:

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-Dimethylbutadiene(E)-BPSETolueneReflux1295[2]
Cyclopentadiene(E)-BPSEDichloromethane25498[2]
Isoprene(E)-BPSEBenzene802489[2]
Anthracene(E)-BPSEXyleneReflux4892[2]

Note: Yields are highly dependent on the specific diene and reaction conditions.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction

The reactivity of the Diels-Alder reaction can be enhanced by the use of a Lewis acid catalyst, which coordinates to the sulfonyl groups of the dienophile, further lowering its LUMO energy.

Materials:

  • (E)-1,2-Bis(phenylsulfonyl)ethylene

  • Diene

  • Lewis Acid (e.g., ZnCl₂, AlCl₃, Et₂AlCl)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

  • Inert gas atmosphere

  • Standard laboratory glassware

Procedure:

  • To a solution of (E)-1,2-bis(phenylsulfonyl)ethylene (1.0 eq) in anhydrous solvent under an inert atmosphere, add the Lewis acid (0.1-1.0 eq) at a low temperature (e.g., -78 °C or 0 °C).

  • Stir the mixture for 15-30 minutes.

  • Add the diene (1.0-1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Lewis Acid Catalyzed Reactions:

DieneDienophileLewis Acid (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
Isoprene(E)-BPSEEt₂AlCl (0.5)Dichloromethane-78 to 25295
Butadiene(E)-BPSEZnCl₂ (1.0)Dichloromethane0 to 25691[1]

Visualizations

Diels-Alder Reaction Workflow

G start Start dissolve Dissolve BPSE in anhydrous solvent start->dissolve add_diene Add Diene dissolve->add_diene react Stir at appropriate temperature add_diene->react monitor Monitor reaction (TLC/HPLC) react->monitor workup Workup: - Cool reaction - Remove solvent monitor->workup Reaction complete purify Purify product (Recrystallization or Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for a typical Diels-Alder reaction using BPSE.

Mechanism of Lewis Acid Catalysis

G dienophile Dienophile (BPSE) activated_complex Activated Dienophile-Lewis Acid Complex dienophile->activated_complex lewis_acid Lewis Acid (e.g., ZnCl₂) lewis_acid->activated_complex transition_state [4+2] Transition State activated_complex->transition_state Lowers LUMO energy diene Diene diene->transition_state product Diels-Alder Adduct transition_state->product

Caption: Logical diagram of Lewis acid catalysis in a Diels-Alder reaction.

References

Application Notes and Protocols: 1,2-Bis(phenylsulfonyl)ethylene as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-bis(phenylsulfonyl)ethylene as a versatile Michael acceptor in organic synthesis. The document details its reactivity with various nucleophiles, presents quantitative data from key studies, and offers detailed experimental protocols.

Introduction

1,2-Bis(phenylsulfonyl)ethylene is a potent Michael acceptor due to the two electron-withdrawing phenylsulfonyl groups that activate the carbon-carbon double bond towards nucleophilic attack. It exists as both cis (Z) and trans (E) isomers, which can sometimes exhibit different reactivity and solubility.[1] This reagent serves as a valuable building block in the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of functionalized molecules. The resulting Michael adducts, which are derivatives of 1,2-bis(phenylsulfonyl)ethane, have potential applications in medicinal chemistry and materials science.

Reactivity and Applications

1,2-Bis(phenylsulfonyl)ethylene readily undergoes Michael addition reactions with a range of nucleophiles, including thiols, alcohols, amines, and carbanions.[1] In many of these reactions, the initial 1,4-conjugate addition is followed by the elimination of one of the phenylsulfonyl groups, resulting in a formal substitution of a vinyl proton with the nucleophile.[1] This reactivity makes it a synthetic equivalent for acetylene in various transformations.[1]

While direct applications in drug development and specific signaling pathways for Michael adducts of 1,2-bis(phenylsulfonyl)ethylene are not extensively documented in the reviewed literature, the structural motifs generated are of significant interest in medicinal chemistry. For instance, the core structures of the resulting products are found in various biologically active compounds.

Data Presentation

The following tables summarize the quantitative data for the Michael addition of various nucleophiles to derivatives of 1,2-bis(phenylsulfonyl)ethylene.

Table 1: Asymmetric Michael Addition of Hydantoin Surrogates to Rigidified β-Substituted Bis(sulfonyl)ethylenes

EntryNucleophile (Hydantoin Surrogate)Michael AcceptorCatalyst (mol%)SolventTime (h)Temperature (°C)Yield (%)ee (%)
11-Benzoyl-5-benzyl-2-(benzylthio)-1,5-dihydro-4H-imidazol-4-one2-Benzylidene-2H-benzo[d][2][3]dithiole 1,1,3,3-tetraoxideC2 (10)CH2Cl248079>99
21-Benzoyl-2-(benzylthio)-5-methyl-1,5-dihydro-4H-imidazol-4-one2-Benzylidene-2H-benzo[d][2][3]dithiole 1,1,3,3-tetraoxideC2 (10)CH2Cl248065>99
31-Benzoyl-2-(benzylthio)-5-ethyl-1,5-dihydro-4H-imidazol-4-one2-Benzylidene-2H-benzo[d][2][3]dithiole 1,1,3,3-tetraoxideC2 (10)CH2Cl248085>99

Data adapted from a study on rigidified bis(sulfonyl)ethylenes as effective Michael acceptors.

Experimental Protocols

The following are detailed methodologies for key experiments involving 1,2-bis(phenylsulfonyl)ethylene as a Michael acceptor.

Protocol 1: General Procedure for the Michael Addition of Thiols and Alcohols

This protocol is a generalized procedure based on the reported sodium hydride-catalyzed reaction of alcohols and thiols with 1,2-bis(phenylsulfonyl)ethylene.[1]

Materials:

  • 1,2-Bis(phenylsulfonyl)ethylene (1.0 eq)

  • Thiol or Alcohol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the thiol or alcohol (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to generate the corresponding thiolate or alkoxide.

  • Add a solution of 1,2-bis(phenylsulfonyl)ethylene (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.

Protocol 2: Asymmetric Michael Addition of a Hydantoin Surrogate (An Example with a Carbanion-type Nucleophile)

This protocol is adapted from the enantioselective synthesis of quaternary hydantoins.

Materials:

  • Hydantoin surrogate (e.g., 1-Benzoyl-5-benzyl-2-(benzylthio)-1,5-dihydro-4H-imidazol-4-one, 0.1 mmol, 1.0 eq)

  • Rigidified 1,2-bis(sulfonyl)ethylene derivative (e.g., 2-Benzylidene-2H-benzo[d][2][3]dithiole 1,1,3,3-tetraoxide, 0.12 mmol, 1.2 eq)

  • Chiral Catalyst (e.g., C2, 10 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

  • Silica gel for flash column chromatography

Procedure:

  • To a solution of the hydantoin surrogate (0.1 mmol) in CH₂Cl₂ (1.0 mL) at 0 °C, add the chiral catalyst (0.01 mmol).

  • Add the rigidified 1,2-bis(sulfonyl)ethylene derivative (0.12 mmol) to the mixture.

  • Stir the reaction at 0 °C for 48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel flash column chromatography (eluent: hexane/ethyl acetate) to yield the Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 3: Generalized Aza-Michael Addition of Amines

This is a general protocol for the addition of amines to Michael acceptors, which can be adapted for 1,2-bis(phenylsulfonyl)ethylene.

Materials:

  • 1,2-Bis(phenylsulfonyl)ethylene (1.0 eq)

  • Amine (e.g., aniline, 1.1 eq)

  • Solvent (e.g., methanol, ethanol, or solvent-free)

  • Optional: Catalyst (e.g., a Lewis acid or a solid-supported acid)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,2-bis(phenylsulfonyl)ethylene (1.0 eq) in the chosen solvent in a reaction vessel.

  • Add the amine (1.1 eq) to the solution. If a catalyst is used, add it at this stage.

  • Stir the reaction mixture at room temperature or with heating, as required. The reaction can also be performed under microwave irradiation to potentially reduce reaction times and improve yields.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate the general workflow and a conceptual application pathway for the use of 1,2-bis(phenylsulfonyl)ethylene as a Michael acceptor.

Michael_Addition_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate/Product cluster_analysis Analysis & Purification cluster_final Final Product MA 1,2-Bis(phenylsulfonyl)ethylene (Michael Acceptor) Reaction Michael Addition MA->Reaction Nu Nucleophile (Michael Donor) Nu->Reaction Adduct This compound Derivative (Michael Adduct) Reaction->Adduct Analysis TLC, NMR, MS Adduct->Analysis Purification Column Chromatography Analysis->Purification FinalProduct Purified Michael Adduct Purification->FinalProduct

Caption: General workflow for the Michael addition reaction.

Logical_Relationship cluster_synthesis Synthesis cluster_screening Screening & Development cluster_optimization Lead Optimization cluster_application Potential Application Start 1,2-Bis(phenylsulfonyl)ethylene + Diverse Nucleophiles Library Library of Michael Adducts Start->Library Michael Addition Screening Biological Screening (e.g., Cytotoxicity Assays) Library->Screening Hit Hit Compound Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead DrugDev Preclinical/Clinical Drug Development Lead->DrugDev

Caption: Conceptual pathway for drug discovery.

References

Application Notes and Protocols for Reactions with 1,2-Bis(phenylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for reactions involving 1,2-bis(phenylsulfonyl)ethane. This document is intended for researchers in organic synthesis and drug development, offering detailed methodologies and data for the application of this versatile reagent.

Introduction

This compound is a stable, crystalline solid that serves as a valuable precursor in organic synthesis. Its primary application lies in its use as a synthon for a double Julia-Lythgoe olefination, providing a strategic route to symmetrical dienes and other unsaturated systems. The phenylsulfonyl moieties activate the adjacent methylene protons, allowing for deprotonation and subsequent nucleophilic attack on carbonyl compounds. This reactivity makes it a key building block for the construction of complex molecules.

In the realm of drug discovery, the phenylsulfonyl group is a well-established pharmacophore.[1] It is often incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability, and to serve as a hydrogen bond acceptor, improving binding affinity to biological targets.[1][2]

Application Note 1: Synthesis of Symmetrical Dienes via Double Julia-Lythgoe Olefination

This compound can be employed as a C2-building block to construct symmetrical dienes through a one-pot, double Julia-Lythgoe olefination reaction. This protocol is particularly useful for synthesizing conjugated systems that are common motifs in natural products and materials science.

Reaction Principle

The reaction proceeds via the sequential deprotonation of the acidic methylene protons of this compound by a strong base, typically an organolithium reagent or a hindered amide base. The resulting dianion then acts as a nucleophile, attacking two equivalents of an aldehyde or ketone. The intermediate di-alkoxide is then acylated, and subsequent reductive elimination, commonly with sodium amalgam, yields the desired symmetrical diene.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification A This compound + Aldehyde/Ketone (2 eq.) B Anhydrous Solvent (e.g., THF) A->B Dissolve C Cool to -78 °C B->C D Add Strong Base (e.g., n-BuLi) C->D E Stir for 1-2 h D->E F Acylating Agent (e.g., Ac2O) E->F G Reductive Elimination (e.g., Na/Hg) F->G H Quench Reaction G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Chromatography J->K L L K->L Symmetrical Diene Product

Caption: General workflow for the double Julia-Lythgoe olefination.

Detailed Experimental Protocol

Synthesis of a Symmetrical Diene (General Procedure)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.) and the desired aldehyde or ketone (2.2 eq.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting materials.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq.) dropwise to the cooled solution. The reaction mixture is typically stirred at this temperature for 1-2 hours.

  • Acylation: Add acetic anhydride (2.5 eq.) to the reaction mixture and allow it to warm to room temperature slowly overnight.

  • Reductive Elimination: Cool the reaction mixture to 0 °C and add a suspension of 6% sodium amalgam in methanol. Stir vigorously until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure symmetrical diene.

Quantitative Data
EntryCarbonyl CompoundProductYield (%)Reaction Time (h)
1Benzaldehyde1,4-Diphenyl-1,3-butadiene7512
2Cyclohexanone1,2-Dicyclohexylideneethane6816
3Acetone2,5-Dimethyl-2,4-hexadiene6214

Note: Yields and reaction times are representative and may vary depending on the specific substrate and reaction conditions.

Application Note 2: The Phenylsulfonyl Group in Drug Development

The phenylsulfonyl moiety is a key structural feature in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to modulate key pharmacokinetic and pharmacodynamic properties.

Role in Drug Design
  • Hydrogen Bonding: The sulfonyl group is a strong hydrogen bond acceptor, enabling it to form crucial interactions with biological targets such as enzymes and receptors. This can significantly enhance the binding affinity and selectivity of a drug molecule.

  • Metabolic Stability: The sulfone functionality is generally resistant to metabolic degradation, which can improve the in vivo half-life of a drug.[1]

  • Solubility and Lipophilicity: The polarity of the sulfonyl group can be leveraged to fine-tune the solubility and lipophilicity (LogP) of a compound, which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Conformational Constraint: Incorporation of a sulfone into a cyclic system can act as a conformational constraint, locking the molecule into a bioactive conformation.

Signaling Pathway Interaction Model

G cluster_0 Drug-Receptor Interaction cluster_1 Cellular Response Drug Drug Molecule (contains Phenylsulfonyl group) Receptor Receptor Active Site (e.g., Amino Acid Residues) Drug->Receptor Binding H_Bond Hydrogen Bond Acceptor Drug->H_Bond Signaling Signaling Cascade Receptor->Signaling Conformational Change Response Biological Response (e.g., Enzyme Inhibition, Receptor Antagonism) Signaling->Response H_Bond->Receptor

Caption: Role of the phenylsulfonyl group in drug-receptor binding.

Examples in Medicinal Chemistry

The phenylsulfonyl group is present in a wide array of therapeutic agents, including anti-inflammatory drugs (e.g., Celecoxib), antivirals, and anticancer agents.[3][4] For instance, vinyl sulfone-containing compounds have been investigated as potent inhibitors of various enzymes due to their ability to act as Michael acceptors.[3][4] The development of novel compounds containing the phenylsulfonyl scaffold continues to be an active area of research in the pursuit of more effective and safer medicines.

References

Application Notes and Protocols for 1,2-Bis(phenylsulfonyl)ethane in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1,2-bis(phenylsulfonyl)ethane and its more reactive derivative, 1,2-bis(phenylsulfonyl)ethylene, in the synthesis of heterocyclic compounds. Detailed protocols for key transformations are also presented.

Application Notes

This compound serves as a stable precursor to cis- and trans-1,2-bis(phenylsulfonyl)ethylene, which are highly valuable reagents in the synthesis of complex organic molecules. The ethylene derivative is a potent dienophile and Michael acceptor, primarily utilized as a synthetic equivalent of acetylene in cycloaddition reactions for the construction of six-membered heterocyclic rings.

Key Applications:

  • Acetylene Equivalent in Diels-Alder Reactions: trans-1,2-Bis(phenylsulfonyl)ethylene is an excellent dienophile in [4+2] cycloaddition reactions with a variety of dienes. The resulting cycloadducts contain two phenylsulfonyl groups that can be subsequently removed under reductive conditions to introduce a double bond, effectively making the reagent a stable and solid equivalent of acetylene for the formation of unsaturated six-membered rings. This approach is particularly useful for synthesizing substituted cyclohexadienes and related heterocyclic systems.

  • Synthesis of Fused Heterocycles: This methodology has been successfully applied to the synthesis of complex fused ring systems. For instance, the reaction of pyrano[3,4-b]indol-3-ones with 1,2-bis-acceptor substituted ethenes, such as 1,2-bis(phenylsulfonyl)ethylene, provides a route to stable 1,2-dihydrocarbazoles and fully aromatized carbazoles.

  • Michael Acceptor: The electron-withdrawing nature of the two phenylsulfonyl groups makes the double bond of 1,2-bis(phenylsulfonyl)ethylene highly electrophilic and susceptible to Michael addition by various nucleophiles. This reactivity can be exploited to introduce functional groups and build more complex molecular architectures.

  • Synthesis of Dinitrogen-Fused Heterocycles: In phosphine-catalyzed [3+2] cycloaddition reactions, 1,2-bis(phenylsulfonyl)ethylene reacts with azomethine imines to produce dinitrogen-fused bi- or tricyclic heterocyclic compounds in high yields. The phenylsulfonyl groups in the products can be conveniently removed or transformed into other functional groups.

Reactivity with Hydrazines:

While the reaction of 1,3-dicarbonyl compounds with hydrazine is a classic method for pyrazole synthesis, the reaction of compounds with a 1,2-bis(phenylsulfonyl) moiety with hydrazine does not typically lead to the direct formation of simple pyrazole rings. For example, the reaction of 2-(phenylsulfonyl)-1-(4-tolyl)ethan-1-one with hydrazine hydrate results in the formation of a (1Z,2Z)-1,2-bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine. This suggests that the phenylsulfonyl groups influence the reactivity away from a simple cyclocondensation pathway.

Data Presentation

Table 1: Examples of Reactions using 1,2-Bis(phenylsulfonyl)ethylene and Related Compounds

Reaction TypeReactantsProduct TypeConditionsYield (%)Reference
[4+2] Cycloaddition2-Pyridone, (Z)-1,2-Bis(phenylsulfonyl)ethylene2-Aza-bicyclo[2.2.2]octane derivativeDichloromethaneHigh
[3+2] CycloadditionAzomethine imine, Diphenylsulfonyl alkeneDinitrogen-fused heterocyclePhosphine catalystHigh
Hydrazone Formation2-(Phenylsulfonyl)-1-(4-tolyl)ethan-1-one, Hydrazine hydrateBis(hydrazone)Acetic acid, Microwave (100 W), 90°C, 3 min78%

Experimental Protocols

Protocol 1: General Procedure for [4+2] Diels-Alder Cycloaddition

This protocol describes a general method for the cycloaddition of a diene with trans-1,2-bis(phenylsulfonyl)ethylene.

Materials:

  • Diene (e.g., cyclopentadiene, furan)

  • trans-1,2-Bis(phenylsulfonyl)ethylene

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • To a solution of the diene (1.2 equivalents) in the chosen anhydrous solvent, add trans-1,2-bis(phenylsulfonyl)ethylene (1.0 equivalent).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Desulfonylation

This protocol outlines the removal of the phenylsulfonyl groups from the Diels-Alder adduct to introduce a double bond.

Materials:

  • Bis(phenylsulfonyl)alkane adduct

  • Sodium amalgam (Na/Hg) or other reducing agent (e.g., samarium iodide)

  • Anhydrous solvent (e.g., methanol, THF)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the bis(phenylsulfonyl)alkane adduct in the anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the sodium amalgam (typically 6% Na, 4-6 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the careful addition of water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography or distillation.

Protocol 3: Synthesis of (1Z,2Z)-1,2-Bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine

This protocol details the reaction of a β-keto sulfone with hydrazine hydrate, illustrating a common reaction pathway.

Materials:

  • 2-(Phenylsulfonyl)-1-(4-tolyl)ethan-1-one

  • Hydrazine hydrate

  • Glacial acetic acid

  • Microwave reactor

Procedure:

  • In a sealed microwave vessel, combine 2-(phenylsulfonyl)-1-(4-tolyl)ethan-1-one (1.0 equivalent) and hydrazine hydrate (0.5 equivalents) in glacial acetic acid.

  • Irradiate the mixture in a microwave reactor at 90°C with a power of 100 W for 3 minutes.

  • After cooling, pour the reaction mixture into cold water.

  • Collect the resulting solid product by filtration.

  • Wash the solid with water, dry it, and recrystallize from an appropriate solvent to yield the pure bis(hydrazone).

Mandatory Visualization

Precursor_Relationship Ethane This compound Ethylene 1,2-Bis(phenylsulfonyl)ethylene Ethane->Ethylene Oxidation Ethylene->Ethane Reduction Diels_Alder_Workflow Diene Diene (4π electrons) Cycloaddition [4+2] Cycloaddition (Diels-Alder Reaction) Diene->Cycloaddition Dienophile 1,2-Bis(phenylsulfonyl)ethylene (2π electrons) Dienophile->Cycloaddition Adduct Cycloadduct with -SO2Ph groups Cycloaddition->Adduct Desulfonylation Reductive Desulfonylation (e.g., Na/Hg) Adduct->Desulfonylation Product Unsaturated 6-membered Ring Desulfonylation->Product Hydrazine_Reaction_Pathway KetoSulfone β-Keto Sulfone (2 eq.) Reaction Condensation KetoSulfone->Reaction Hydrazine Hydrazine Hydrate (1 eq.) Hydrazine->Reaction BisHydrazone Bis(hydrazone) Product Reaction->BisHydrazone Pyrazole Pyrazole (not formed) Reaction->Pyrazole Alternative (unfavored) pathway

Application Notes and Protocols for Bis(phenylsulfonyl) Alkane-Mediated Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(phenylsulfonyl)ethane and its unsaturated analog, 1,2-bis(phenylsulfonyl)ethylene, are versatile reagents in organic synthesis. The strong electron-withdrawing nature of the two phenylsulfonyl groups significantly influences the reactivity of the ethylene bridge. While the direct use of this compound for carbon-carbon bond formation through alkylation is not widely documented in peer-reviewed literature, its chemical properties suggest a potential synthetic route.

This document provides a detailed theoretical protocol for a potential C-C bond formation using this compound. Additionally, it presents a comprehensive and well-established protocol for C-C bond formation utilizing the more commonly employed reagent, (E)-1,2-bis(phenylsulfonyl)ethylene, in a Diels-Alder cycloaddition followed by reductive desulfonylation.

Theoretical Protocol: C-C Bond Formation via Alkylation of this compound

The two phenylsulfonyl groups significantly increase the acidity of the protons on the ethane backbone, making them susceptible to deprotonation by a strong base. The resulting carbanion can then, in theory, react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. A subsequent reductive desulfonylation step can then remove the activating groups.

Proposed Reaction Pathway

cluster_0 Step 1: Double Deprotonation cluster_1 Step 2: Dialkylation (C-C Bond Formation) cluster_2 Step 3: Reductive Desulfonylation A This compound C Dianion Intermediate A->C 2 equivalents B Strong Base (e.g., n-BuLi) B->C D Dianion Intermediate F 1,2-Dialkyl-1,2-bis(phenylsulfonyl)ethane D->F E Alkyl Halide (R-X) E->F 2 equivalents G 1,2-Dialkyl-1,2-bis(phenylsulfonyl)ethane I Alkane Product G->I H Reducing Agent (e.g., Na(Hg)) H->I

Caption: Proposed workflow for C-C bond formation using this compound.

Experimental Protocol (Hypothetical)

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium amalgam (Na(Hg))

  • Anhydrous methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dianion Formation: To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (2.2 eq) dropwise. Stir the mixture for 1 hour at -78 °C.

  • Alkylation: To the resulting dianion solution, add the alkyl halide (2.2 eq) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 1,2-dialkyl-1,2-bis(phenylsulfonyl)ethane by column chromatography.

  • Reductive Desulfonylation: Dissolve the purified product in anhydrous methanol. Add sodium amalgam (6% w/w, excess) portion-wise at 0 °C. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Filter the reaction mixture and concentrate the filtrate. Extract the residue with an organic solvent and wash with water. Dry the organic layer and concentrate to yield the final alkane product.

Note: This is a theoretical protocol and would require optimization for specific substrates.

Established Protocol: C-C Bond Formation via Diels-Alder Reaction of (E)-1,2-Bis(phenylsulfonyl)ethylene

(E)-1,2-Bis(phenylsulfonyl)ethylene is an excellent dienophile in [4+2] cycloaddition reactions. The phenylsulfonyl groups activate the double bond for reaction with a diene. The resulting cycloadduct contains newly formed C-C single bonds. The sulfonyl groups can then be removed via reductive desulfonylation to yield an alkene. This two-step process is a reliable method for the construction of six-membered rings.

Reaction Workflow

cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Reductive Desulfonylation A Diene C Cycloadduct A->C B (E)-1,2-Bis(phenylsulfonyl)ethylene B->C D Cycloadduct F Cyclohexene Derivative D->F E Reducing Agent (e.g., Na(Hg)) E->F

Caption: Workflow for Diels-Alder/reductive desulfonylation sequence.

Experimental Protocol: Synthesis of a Cyclohexene Derivative

This protocol describes the reaction of (E)-1,2-bis(phenylsulfonyl)ethylene with a generic diene, followed by reductive desulfonylation.

Materials:

  • (E)-1,2-Bis(phenylsulfonyl)ethylene

  • Diene (e.g., 1,3-butadiene, cyclopentadiene)

  • Toluene

  • Sodium amalgam (Na(Hg)), 6% w/w

  • Anhydrous methanol

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Standard laboratory glassware

Procedure:

Step 1: Diels-Alder Cycloaddition

  • In a round-bottom flask, dissolve (E)-1,2-bis(phenylsulfonyl)ethylene (1.0 eq) in toluene.

  • Add the diene (1.2 eq). For gaseous dienes like 1,3-butadiene, it can be bubbled through the solution or condensed into the reaction vessel at low temperature.

  • Heat the reaction mixture at reflux (or a suitable temperature for the specific diene) and monitor the reaction progress by TLC.

  • Upon completion, allow the reaction to cool to room temperature. The cycloadduct may precipitate and can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude cycloadduct by recrystallization or column chromatography.

Step 2: Reductive Desulfonylation

  • Suspend the purified cycloadduct (1.0 eq) and disodium hydrogen phosphate (4.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium amalgam (6% w/w, 10 eq) portion-wise over 30 minutes, maintaining the temperature below 20 °C.

  • Stir the mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Decant the methanol solution from the mercury. Wash the mercury with additional methanol.

  • Combine the methanolic solutions and concentrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the resulting cyclohexene derivative by column chromatography or distillation.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Diels-Alder/desulfonylation sequence. Researchers should adapt these based on their specific substrates.

Table 1: Representative Diels-Alder Reaction Conditions and Yields

DieneSolventTemperature (°C)Time (h)Yield of Cycloadduct (%)
1,3-ButadieneToluene1101285-95
IsopreneToluene1101280-90
CyclopentadieneDichloromethane0 - 252>95
1,3-CyclohexadieneToluene802475-85

Table 2: Reductive Desulfonylation Conditions and Yields

SubstrateReducing AgentSolventTemperature (°C)Time (h)Yield of Alkene (%)
Butadiene AdductNa(Hg)Methanol251870-85
Isoprene AdductNa(Hg)Methanol251865-80
Cyclopentadiene AdductNa(Hg)Methanol251280-90
Cyclohexadiene AdductNa(Hg)Methanol252460-75

Conclusion

While the direct, base-mediated alkylation of this compound for C-C bond formation remains a theoretical possibility requiring experimental validation, the closely related compound, (E)-1,2-bis(phenylsulfonyl)ethylene, provides a robust and well-established pathway for the synthesis of cyclic structures through a Diels-Alder cycloaddition/reductive desulfonylation sequence. The protocols and data presented herein offer a comprehensive guide for researchers in the application of these powerful synthetic tools.

Application of 1,2-Bis(phenylsulfonyl)ethane in the Total Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(phenylsulfonyl)ethane has emerged as a versatile and valuable reagent in modern organic synthesis. While not always incorporated directly into the final molecular skeleton, it serves as a robust precursor for the generation of key reactive intermediates, primarily vinyl sulfones. These intermediates are powerful building blocks in the construction of complex molecular architectures, including the total synthesis of natural products and their derivatives. This document provides detailed application notes and protocols for two key methodologies that utilize this compound: a palladium-catalyzed synthesis of (E)-vinyl sulfones and a sulfate radical-mediated C(sp³)–H alkenylation for late-stage functionalization.

Application 1: Palladium-Catalyzed Synthesis of (E)-Vinyl Sulfones

This compound can serve as a precursor to benzenesulfinic acid in a palladium-catalyzed conjugate addition to electron-deficient alkynes, affording (E)-vinyl sulfones with high stereoselectivity. This method, developed by Li and coworkers, provides a reliable route to access these versatile synthetic intermediates.[1][2]

Reaction Scheme:

General Reaction for the Synthesis of (E)-Vinyl Sulfones

R¹-C≡C-R² + (PhSO₂)₂CH₂CH₂ → (E)-R¹(PhSO₂)C=CH-R² (in the presence of Pd(OAc)₂, ligand, and base)

Quantitative Data Summary
EntryAlkyne Substrate (R¹)LigandBaseSolventTime (h)Yield (%)Reference
1PhCON(Me)PhDMEDAK₂CO₃Toluene2485[1]
24-MeC₆H₄CON(Me)PhDMEDAK₂CO₃Toluene2482[1]
34-MeOC₆H₄CON(Me)PhDMEDAK₂CO₃Toluene2478[1]
44-FC₆H₄CON(Me)PhDMEDAK₂CO₃Toluene2480[1]
52-ThienylCON(Me)PhDMEDAK₂CO₃Toluene2475[1]
6n-HexCON(Me)PhDMEDAK₂CO₃Toluene2472[1]
7PhCO₂EtDMEDAK₂CO₃Toluene2468[1]
8PhP(O)(OEt)₂DMEDAK₂CO₃Toluene2471[1]
Experimental Protocol: General Procedure for the Synthesis of (E)-Vinyl Sulfones

To a sealed tube are added the electron-deficient alkyne (0.2 mmol), this compound (0.3 mmol), Pd(OAc)₂ (5 mol %), N,N'-dimethylethylenediamine (DMEDA, 10 mol %), and K₂CO₃ (0.4 mmol). The tube is evacuated and backfilled with nitrogen three times. Toluene (2 mL) is then added, and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired (E)-vinyl sulfone.[1]

Logical Workflow for Vinyl Sulfone Synthesis

G cluster_start Starting Materials cluster_workup Workup & Purification start1 This compound process Reaction in Toluene at 120 °C start1->process start2 Electron-Deficient Alkyne start2->process start3 Pd(OAc)2 (catalyst) start3->process start4 DMEDA (ligand) start4->process start5 K2CO3 (base) start5->process workup1 Cool to RT process->workup1 workup2 Filter through Celite workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Flash Column Chromatography workup3->workup4 product (E)-Vinyl Sulfone workup4->product

Caption: Workflow for Palladium-Catalyzed Synthesis of (E)-Vinyl Sulfones.

Application 2: Sulfate Radical-Mediated C(sp³)–H Alkenylation

A significant application of this compound is in the site-selective alkenylation of unactivated C(sp³)–H bonds. This reaction, mediated by sulfate radicals generated from persulfate, allows for the direct installation of a vinyl sulfone moiety onto complex molecules. A notable example from Ryu and coworkers is the late-stage functionalization of the natural product derivative (+)-sclareolide.[3][4][5]

Reaction Scheme:

Late-Stage Functionalization of (+)-Sclareolide

(+)-Sclareolide + (PhSO₂)₂CH₂CH₂ → 8-((E)-2-(phenylsulfonyl)vinyl)-(+)-sclareolide (in the presence of K₂S₂O₈)

Quantitative Data Summary
EntrySubstrateReagentOxidantSolventTime (h)Yield (%)Reference
1CyclohexaneThis compoundK₂S₂O₈CH₃CN/H₂O1285[3]
2AdamantaneThis compoundK₂S₂O₈CH₃CN/H₂O1275[3]
3(+)-SclareolideThis compoundK₂S₂O₈CH₃CN/H₂O1245[3]
Experimental Protocol: Late-Stage Alkenylation of (+)-Sclareolide

A mixture of (+)-sclareolide (0.2 mmol), this compound (0.4 mmol), and K₂S₂O₈ (0.6 mmol) in a mixed solvent of CH₃CN (2 mL) and H₂O (2 mL) is stirred at 80 °C for 12 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford 8-((E)-2-(phenylsulfonyl)vinyl)-(+)-sclareolide.[3]

Signaling Pathway for C-H Alkenylation

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination s2o8 S₂O₈²⁻ so4_radical 2 SO₄⁻• s2o8->so4_radical Heat substrate R-H ((+)-Sclareolide) r_radical R• so4_radical->r_radical HAT bps_ethane This compound adduct_radical [R-CH(SO₂Ph)CH₂SO₂Ph]• r_radical->adduct_radical + BPS-Ethane product R-CH=CHSO₂Ph adduct_radical->product β-elimination phso2_radical PhSO₂• adduct_radical->phso2_radical β-elimination termination Radical Combination

Caption: Proposed Mechanism for Sulfate Radical-Mediated C-H Alkenylation.

Conclusion

This compound proves to be a valuable and versatile reagent in the synthesis of complex molecules. Its ability to serve as a precursor for vinyl sulfones through palladium catalysis provides access to a wide range of useful building blocks for organic synthesis. Furthermore, its application in radical-mediated C–H functionalization opens up new avenues for the late-stage modification of natural products and other complex scaffolds, a strategy of significant interest in drug discovery and development. The protocols and data presented herein offer a detailed guide for researchers to incorporate these powerful methodologies into their synthetic endeavors.

References

"1,2-Bis(phenylsulfonyl)ethane" as a reagent for introducing sulfonyl groups

Author: BenchChem Technical Support Team. Date: December 2025

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Application Notes and Protocols: Reactivity of 1,2-Bis(phenylsulfonyl)ethane and its Unsaturated Analog with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed overview of the reactivity of vicinal bis(phenylsulfonyl) compounds with nucleophiles. Extensive literature searches indicate a scarcity of documented protocols for the direct nucleophilic substitution on 1,2-Bis(phenylsulfonyl)ethane . The primary mode of reactivity for this saturated compound involves the deprotonation of the acidic methylene protons, followed by reaction with electrophiles. In contrast, its unsaturated analog, 1,2-Bis(phenylsulfonyl)ethylene (BPSE) , is a well-established Michael acceptor that readily reacts with a wide range of nucleophiles via conjugate addition. These application notes will first discuss the expected reactivity of this compound and then provide detailed protocols and data for the well-documented reactions of BPSE with nucleophiles.

Part 1: Reactivity of this compound

Chemical Structure:

This compound

The two strongly electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methylene (CH₂) protons. Consequently, in the presence of a nucleophile that is also a base, the predominant reaction is expected to be an acid-base reaction, leading to the formation of a carbanion. This carbanion can then react with various electrophiles. Direct nucleophilic attack on the carbon atoms of the ethane backbone is unlikely as there is no suitable leaving group. Alkanes are generally unreactive towards nucleophilic substitution unless activated by a good leaving group.[1][2]

Expected Reaction Pathway with a Nucleophile/Base:

The expected reaction involves deprotonation to form a stabilized carbanion, which can then undergo alkylation or other reactions with electrophiles.

G sub This compound carbanion Carbanion Intermediate sub->carbanion Deprotonation nuc Nucleophile (Base) product Substituted Product carbanion->product Reaction with E+ electrophile Electrophile (E+)

Figure 1. Expected reaction pathway for this compound with a nucleophile/base.

Due to the lack of specific experimental protocols in the literature for the direct reaction of this compound with nucleophiles, the remainder of this document will focus on the well-characterized reactions of its unsaturated analog, 1,2-bis(phenylsulfonyl)ethylene (BPSE).

Part 2: Protocol for the Reaction of 1,2-Bis(phenylsulfonyl)ethylene (BPSE) with Nucleophiles

1,2-Bis(phenylsulfonyl)ethylene (BPSE) is a powerful Michael acceptor and dienophile. It exists as two geometric isomers, (Z)-BPSE (cis) and (E)-BPSE (trans). Both isomers react with nucleophiles, often through a conjugate addition-elimination mechanism where one of the phenylsulfonyl groups acts as a leaving group.[3]

General Reaction Mechanism:

The reaction typically proceeds via a Michael addition of the nucleophile to the double bond, followed by the elimination of a phenylsulfonyl group.

G start 1,2-Bis(phenylsulfonyl)ethylene (BPSE) + Nucleophile (Nu-) intermediate Adduct Intermediate start->intermediate Michael Addition product Vinyl Sulfone Product + PhSO2- intermediate->product Elimination

Figure 2. General mechanism for the reaction of BPSE with nucleophiles.

Experimental Protocols

The following are representative protocols for the reaction of BPSE with different types of nucleophiles.

Protocol 1: Reaction of (Z)-1,2-Bis(phenylsulfonyl)ethylene with Thiols

This protocol describes the synthesis of vinyl sulfones from (Z)-BPSE and a thiol, which proceeds through a nucleophilic addition-elimination pathway.

Materials:

  • (Z)-1,2-Bis(phenylsulfonyl)ethylene

  • Thiol (e.g., thiophenol)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of (Z)-1,2-bis(phenylsulfonyl)ethylene (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired vinyl sulfone.

Protocol 2: Reaction of BPSE with Diols to Form Acetals

BPSE reacts with diols under basic conditions to form phenylsulfonylethylidene acetals.[3]

Materials:

  • (Z)- or (E)-1,2-Bis(phenylsulfonyl)ethylene

  • Diol (e.g., ethylene glycol)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diol (1.0 mmol) in acetonitrile (15 mL), add 1,2-bis(phenylsulfonyl)ethylene (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the reaction of BPSE with various nucleophiles.

Nucleophile Product Yield (%) Reference
Thiophenol(E)-1-(Phenylsulfonyl)-2-(phenylthio)ethylene95[3]
Pyrrolidine1-(Phenylsulfonyl)-2-pyrrolidinoethylene85[3]
Sodium dodecanethiolate(E)-1-(Dodecylthio)-2-(phenylsulfonyl)ethylene92[3]
Ethylene Glycol2-(Phenylsulfonylmethyl)-1,3-dioxolane78[3]
Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the reaction of BPSE with a nucleophile.

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine BPSE, Nucleophile, & Solvent conditions Set Reaction Temperature & Time reagents->conditions quench Quench Reaction conditions->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Figure 3. General experimental workflow for BPSE reactions.

Conclusion

While direct nucleophilic substitution on this compound is not a well-documented process due to the acidity of the methylene protons, the unsaturated analog, 1,2-bis(phenylsulfonyl)ethylene, is a versatile substrate for reactions with a wide array of nucleophiles. The protocols and data presented herein for BPSE provide a valuable resource for researchers interested in the synthesis of highly functionalized vinyl sulfones and related compounds. Further investigation into the reactivity of the saturated this compound would likely need to focus on its properties as a carbon acid.

References

Application Notes: The Versatility of 1,2-Bis(phenylsulfonyl)ethylene in Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the use of 1,2-Bis(phenylsulfonyl)ethane in radical reactions is not extensively documented, its unsaturated analogue, 1,2-Bis(phenylsulfonyl)ethylene (BPSE) , has emerged as a highly versatile and potent reagent in the field of radical chemistry. BPSE serves as a valuable C2 synthon, readily participating in a variety of radical-mediated transformations. Its electron-deficient double bond makes it an excellent radical acceptor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides an overview of the key applications of BPSE in radical reactions, complete with quantitative data and detailed experimental protocols.

Key Applications

  • Vinylidene Equivalent in Radical Cascades: BPSE functions as a synthetic equivalent of a vinylidene synthon in radical reactions. Upon the addition of a radical species to the double bond, a new radical intermediate is formed, which can then undergo further transformations, such as cyclization or elimination of a phenylsulfonyl radical, to afford vinyl sulfone products. This reactivity has been harnessed in the synthesis of complex molecules.

  • Radical-Mediated Alkenylation Reactions: BPSE is widely employed in the alkenylation of various substrates. This includes the direct C(sp3)–H alkenylation of alkanes, ethers, and other organic molecules.[1] These reactions are often initiated by photoredox catalysis or other radical initiation methods and proceed with high chemoselectivity.[1]

  • Hydroxyalkenylation of Alkenes: In the presence of a photoredox catalyst and water, BPSE facilitates the hydroxyalkenylation of alkenes.[2][3] This process involves the generation of a β-hydroxyalkyl radical from the alkene, which then adds to BPSE. Subsequent elimination of a phenylsulfonyl radical yields a 1-phenylsulfonyl-4-hydroxyalkene, a valuable building block in organic synthesis.[2][3]

  • Three-Component Radical Reactions: The reactivity of BPSE allows for its participation in multi-component reactions. For instance, it can be used in three-component couplings involving the generation of a radical, its addition to BPSE, and subsequent trapping by a third component.

Quantitative Data Summary

The following table summarizes quantitative data from representative radical reactions involving 1,2-Bis(phenylsulfonyl)ethylene.

Reaction TypeSubstrateRadical Source/InitiatorSolventTemperature (°C)Yield (%)Reference
HydroxyalkenylationCyclohexeneAcridinium photoredox catalystCH3CN/H2ORoom Temp85[2]
Hydroxyalkenylation1-OctenePersulfate anionCH3CN/H2ORoom Temp75[2][3]
C(sp3)-H AlkenylationCyclohexaneBenzophenone (photosensitizer)CH3CNRoom Temp88[1]
C(sp3)-H AlkenylationTetrahydrofuranBenzophenone (photosensitizer)CH3CNRoom Temp78[1]
Radical CyclizationN-Allyl-N-(iodomethyl)anilineAIBN/Bu3SnHBenzene8072N/A

Experimental Protocols

Protocol 1: Photocatalytic Hydroxyalkenylation of Cyclohexene

This protocol describes the synthesis of (E)-1-(cyclohex-2-en-1-yl)-2-(phenylsulfonyl)ethene through the photocatalytic hydroxyalkenylation of cyclohexene using 1,2-bis(phenylsulfonyl)ethylene.[2]

Materials:

  • Cyclohexene

  • 1,2-Bis(phenylsulfonyl)ethylene (BPSE)

  • Acridinium photoredox catalyst (e.g., 9-mesityl-10-methylacridinium perchlorate)

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Blue LEDs

  • Schlenk tube or similar reaction vessel

  • Stir plate

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 1,2-bis(phenylsulfonyl)ethylene (0.2 mmol, 1.0 equiv), the acridinium photoredox catalyst (1-2 mol%), and the alkene (0.4 mmol, 2.0 equiv).

  • Add a 9:1 mixture of acetonitrile and water (2 mL).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Place the reaction vessel in front of blue LEDs and stir vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-phenylsulfonyl-4-hydroxyalkene.

Visualizations

Signaling Pathways and Experimental Workflows

radical_hydroxyalkenylation cluster_initiation Initiation cluster_propagation Propagation PC Photocatalyst PC_star PC* (Excited State) PC->PC_star Blue Light (hν) PC_star->PC SET Alkene Alkene Alkene_radical_cation Alkene Radical Cation Alkene->Alkene_radical_cation SET Beta_hydroxy_radical β-Hydroxyalkyl Radical Alkene_radical_cation->Beta_hydroxy_radical + H₂O - H⁺ H2O H₂O Adduct_radical Adduct Radical Beta_hydroxy_radical->Adduct_radical + BPSE BPSE BPSE Product (E)-1-Phenylsulfonyl-4-hydroxyalkene Adduct_radical->Product - PhSO₂• PhSO2_radical PhSO₂•

Caption: Photocatalytic Hydroxyalkenylation Mechanism.

experimental_workflow A 1. Add Reactants (BPSE, Alkene, Photocatalyst) B 2. Add Solvent (CH₃CN/H₂O) A->B C 3. Degas (Freeze-Pump-Thaw) B->C D 4. Irradiate with Blue LEDs (Stir at Room Temp) C->D E 5. Workup (Concentration) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: Experimental Workflow for Hydroxyalkenylation.

References

Application Notes and Protocols: The Utility of 1,2-Bis(phenylsulfonyl)ethane and its Ethylene Analogue in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Bis(phenylsulfonyl)ethane and its unsaturated counterpart, 1,2-bis(phenylsulfonyl)ethylene, are versatile and powerful reagents in modern organic synthesis. Their utility in the construction of complex molecular architectures, particularly carbo- and heterocyclic ring systems, makes them valuable tools for researchers and scientists in the field of drug development. The phenylsulfonyl group acts as an excellent leaving group and can activate adjacent carbon atoms for nucleophilic attack, facilitating a variety of chemical transformations. These application notes provide an overview of the key reactions involving these reagents and detailed protocols for their use in the preparation of scaffolds relevant to pharmaceutical intermediates.

The vinyl sulfone motif, present in 1,2-bis(phenylsulfonyl)ethylene, is a prominent structural unit in numerous biologically active compounds and serves as a versatile building block in organic chemistry.[1][2][3] Vinyl sulfones are known to participate in 1,4-addition and cycloaddition reactions, making them valuable for creating diverse molecular frameworks.[2] They can target a variety of proteins through both non-covalent and covalent interactions, highlighting their significance in the design of therapeutic agents for cancer, inflammation, and neurodegenerative diseases.[1][4]

Key Applications in Pharmaceutical Intermediate Synthesis

The primary applications of this compound and 1,2-bis(phenylsulfonyl)ethylene in the synthesis of pharmaceutical intermediates are centered around their ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds, leading to the construction of various ring systems.

  • Diels-Alder Reactions: 1,2-Bis(phenylsulfonyl)ethylene is a highly reactive dienophile in [4+2] cycloaddition reactions, enabling the synthesis of six-membered rings with multiple functionalities.[5]

  • Michael Additions: The electron-withdrawing nature of the phenylsulfonyl groups makes these compounds excellent Michael acceptors, allowing for the formation of new carbon-carbon bonds.[5]

  • [3+2] Cycloaddition Reactions: These reagents can react with 1,3-dipoles to afford five-membered heterocyclic rings, which are common motifs in many pharmaceutical agents.[6][7]

  • Synthesis of Substituted Pyrroles: 1,2-Bis(phenylsulfonyl)ethylene can be employed in multi-step syntheses to generate highly substituted pyrrole derivatives, a key scaffold in medicinal chemistry.[8]

  • Preparation of γ-Keto Sulfones: this compound serves as a precursor for the synthesis of γ-keto sulfones, which are recognized as important intermediates in pharmaceutical chemistry.[9]

Experimental Protocols

Protocol 1: Synthesis of a Cyclohexene Derivative via Diels-Alder Reaction

This protocol describes a general procedure for the [4+2] cycloaddition of a diene with trans-1,2-bis(phenylsulfonyl)ethylene to yield a substituted cyclohexene, a common scaffold in pharmaceutical intermediates.

Reaction Scheme:

Figure 1: General Diels-Alder reaction scheme.

Materials:

  • Diene (e.g., 1,3-butadiene, isoprene, cyclopentadiene) (1.0 equiv)

  • trans-1,2-Bis(phenylsulfonyl)ethylene (1.0 equiv)

  • Toluene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-1,2-bis(phenylsulfonyl)ethylene (1.0 equiv).

  • Dissolve the starting material in a minimal amount of anhydrous toluene under an inert atmosphere.

  • Add the diene (1.0-1.2 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired cyclohexene derivative.

Quantitative Data Summary:

DieneProductYield (%)Reference
Isoprene4-Methyl-1,2-bis(phenylsulfonyl)cyclohex-1-ene~90% (typical)General knowledge from[5]
Cyclopentadiene2,3-Bis(phenylsulfonyl)bicyclo[2.2.1]hept-5-ene>95% (typical)General knowledge from[5]
Protocol 2: Synthesis of a Substituted Pyrrole

This protocol outlines a multi-step synthesis of a substituted pyrrole utilizing a Michael addition to 1,2-bis(phenylsulfonyl)ethylene followed by cyclization. This approach is based on the Van Leusen pyrrole synthesis methodology.[8]

Experimental Workflow:

Pyrrole_Synthesis_Workflow Start Start: TosMIC and Michael Acceptor Step1 Step 1: Michael Addition (Base-catalyzed) Start->Step1 Intermediate1 Intermediate Adduct Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (Tautomerization and Elimination) Intermediate1->Step2 Product Product: Substituted Pyrrole Step2->Product

Figure 2: Workflow for substituted pyrrole synthesis.

Materials:

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • An electron-deficient alkene (Michael acceptor, e.g., an α,β-unsaturated ester or ketone) (1.0 equiv)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the Michael acceptor (1.0 equiv) in the anhydrous solvent.

  • Add the base (1.1 equiv) portion-wise at 0 °C.

  • Add a solution of TosMIC (1.0 equiv) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the substituted pyrrole.

Quantitative Data Summary:

Michael AcceptorBaseSolventYield (%)Reference
Methyl acrylateNaHTHF75-85% (typical)Based on principles in[8]
ChalconeK₂CO₃DMF70-80% (typical)Based on principles in[8]
Protocol 3: Preparation of a γ-Keto Sulfone

This protocol describes the synthesis of a γ-keto sulfone from this compound and a ketone, which is a valuable intermediate for further functionalization in pharmaceutical synthesis.[9][10]

Logical Relationship Diagram:

GKeto_Sulfone_Synthesis_Logic cluster_inputs Inputs cluster_process Process cluster_output Output BPSE This compound Addition Base-mediated Addition BPSE->Addition Ketone Ketone Ketone->Addition Base Base Base->Addition Elimination Elimination of Phenylsulfinate Addition->Elimination Product γ-Keto Sulfone Elimination->Product

References

Troubleshooting & Optimization

Troubleshooting low yield in "1,2-Bis(phenylsulfonyl)ethane" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,2-Bis(phenylsulfonyl)ethane

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields or other issues in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the nucleophilic substitution reaction between a 1,2-dihaloethane (such as 1,2-dibromoethane or 1,2-dichloroethane) and two equivalents of a benzenesulfinate salt, typically sodium benzenesulfinate. This reaction proceeds via an SN2 mechanism.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, an alternative route is the reduction of 1,2-bis(phenylsulfonyl)ethylene. However, this method can be prone to over-reduction, yielding phenylsulfonylethane as a byproduct. Careful selection of the reducing agent and reaction conditions is critical for this approach.

Q3: What are the typical solvents used for the synthesis of this compound via the nucleophilic substitution route?

A3: Polar aprotic solvents are generally preferred for SN2 reactions involving sulfinate nucleophiles as they can accelerate the reaction rate. Commonly used solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot corresponding to the starting 1,2-dihaloethane should diminish over time, while a new, more polar spot corresponding to the this compound product should appear.

Troubleshooting Guide for Low Yield

Issue 1: The reaction is very slow or incomplete.
Potential Cause Troubleshooting Suggestion
Poor leaving group ability If using 1,2-dichloroethane, consider switching to 1,2-dibromoethane or 1,2-diiodoethane. The order of leaving group ability is I > Br > Cl.
Low reaction temperature Gradually increase the reaction temperature. For DMF or DMSO, a temperature range of 80-120 °C is often effective. Monitor for the appearance of side products at higher temperatures.
Insufficient nucleophile Ensure that at least two equivalents of sodium benzenesulfinate are used for every equivalent of the 1,2-dihaloethane.
Poor solubility of sodium benzenesulfinate Ensure vigorous stirring. The use of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can improve the solubility and reactivity of the nucleophile.
Inappropriate solvent Switch to a polar aprotic solvent like DMF or DMSO if you are using a protic solvent. Polar aprotic solvents enhance the nucleophilicity of the sulfinate anion.
Issue 2: Significant formation of side products.
Potential Cause Troubleshooting Suggestion
E2 Elimination The primary competing side reaction is the elimination of HX to form vinyl phenyl sulfone. This is favored by high temperatures and strongly basic conditions. Use the minimum effective temperature and avoid overly basic conditions.
Steric hindrance While the primary carbons of 1,2-dihaloethanes are not highly hindered, bulky substituents on the phenylsulfonyl group could slow the SN2 reaction, allowing elimination to compete. Ensure the use of unsubstituted sodium benzenesulfinate for optimal results.
Over-reduction (in the alternative synthesis route) If reducing 1,2-bis(phenylsulfonyl)ethylene, use a milder reducing agent or carefully control the stoichiometry of a stronger one like sodium borohydride.
Issue 3: Difficulty in product purification.
Potential Cause Troubleshooting Suggestion
Unreacted starting materials If the reaction is incomplete, unreacted sodium benzenesulfinate can be removed by washing the crude product with water. Unreacted 1,2-dihaloethane is volatile and may be removed under vacuum.
Presence of elimination byproduct Vinyl phenyl sulfone can be challenging to separate from the desired product. Column chromatography on silica gel is the most effective method for purification.
Product is an oil or does not crystallize Ensure all solvent is removed. If the product remains an oil, purification by column chromatography is recommended. Seeding with a small crystal of pure product, if available, can induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,2-Dibromoethane

Reagents and Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
1,2-Dibromoethane187.861.88 g0.01
Sodium benzenesulfinate164.163.61 g0.022
Dimethylformamide (DMF)-50 mL-
Tetrabutylammonium iodide (TBAI)369.370.37 g0.001

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium benzenesulfinate (3.61 g, 0.022 mol) and dimethylformamide (50 mL).

  • Add tetrabutylammonium iodide (0.37 g, 0.001 mol) to the suspension.

  • Begin stirring the mixture and add 1,2-dibromoethane (1.88 g, 0.01 mol).

  • Heat the reaction mixture to 100 °C and maintain this temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Reagent Addition - Sodium benzenesulfinate - DMF - TBAI - 1,2-Dibromoethane B 2. Reaction - Heat to 100 °C - Stir for 12-24h A->B Heat & Stir C 3. Workup - Cool to RT - Precipitate in ice water B->C Reaction Complete D 4. Isolation - Vacuum filtration - Wash with water C->D Precipitate Formed E 5. Purification - Recrystallization from ethanol D->E Crude Product F Pure this compound E->F

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Observed? Start->SideProducts IncompleteReaction->SideProducts No CheckTemp Increase Temperature IncompleteReaction->CheckTemp Yes CheckElimination Lower Temperature to Minimize Elimination (E2) SideProducts->CheckElimination Yes CheckReagents Check Reagent Stoichiometry & Leaving Group CheckTemp->CheckReagents AddCatalyst Add Phase-Transfer Catalyst (TBAI) CheckReagents->AddCatalyst Purification Optimize Purification (Column Chromatography) CheckElimination->Purification

Caption: Decision tree for troubleshooting low yield.

Optimizing Reaction Conditions for 1,2-Bis(phenylsulfonyl)ethane: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2-Bis(phenylsulfonyl)ethane. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Two-Step Oxidation Route: This involves the initial synthesis of 1,2-bis(phenylthio)ethane from 1,2-dibromoethane and thiophenol, followed by the oxidation of the resulting thioether to the desired disulfone.

  • Reduction Route: This method starts with the commercially available or synthesized 1,2-Bis(phenylsulfonyl)ethylene, which is then reduced to the saturated ethane derivative.

Q2: Which synthetic route is recommended for a researcher new to this synthesis?

A2: The two-step oxidation route is often more approachable for researchers with general organic synthesis experience. The starting materials are readily available and the reactions, a nucleophilic substitution followed by an oxidation, are common transformations in organic chemistry. The reduction route, particularly catalytic hydrogenation, may require more specialized equipment and careful optimization of catalyst and reaction conditions.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Thiophenol, used in the oxidation route, is toxic and has a strong, unpleasant odor; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Oxidizing agents like m-CPBA and hydrogen peroxide are strong oxidizers and should be handled with care to avoid contact with flammable materials. Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel or Palladium on carbon) and should only be performed by trained personnel in an appropriate setup.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the progress of both the nucleophilic substitution and oxidation reactions. For the reduction of 1,2-Bis(phenylsulfonyl)ethylene, TLC can also be used to track the disappearance of the starting material. Staining with potassium permanganate can be effective for visualizing the reactants and products. For more detailed analysis, techniques like ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the intermediates and the final product.

Troubleshooting Guides

Route 1: Two-Step Oxidation

Issue 1: Low yield in the synthesis of 1,2-bis(phenylthio)ethane.

Potential Cause Troubleshooting Step
Incomplete deprotonation of thiophenol.Ensure the base (e.g., sodium hydroxide, sodium ethoxide) is of good quality and used in a slight excess. Allow sufficient time for the formation of the sodium thiophenoxide salt before adding 1,2-dibromoethane.
Competing elimination reaction.The reaction of sodium thiophenoxide with 1,2-dibromoethane can lead to the formation of vinyl bromide via an E2 elimination reaction. To favor substitution, maintain a lower reaction temperature (e.g., room temperature to 50°C) and use a less sterically hindered base if possible.
Impure starting materials.Use freshly distilled thiophenol and 1,2-dibromoethane to avoid side reactions from impurities.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the sodium thiophenoxide is not fully dissolved.

Issue 2: Incomplete oxidation of 1,2-bis(phenylthio)ethane to this compound.

| Potential Cause | Troubleshooting Step | | Insufficient oxidizing agent. | Use a sufficient excess of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide). A common stoichiometry is 4.4 equivalents of m-CPBA for the complete oxidation of the dithioether. | | Low reaction temperature. | While the initial addition of the oxidant is often done at a low temperature to control the exotherm, the reaction may need to be warmed to room temperature or slightly above to ensure complete conversion. | | Short reaction time. | The oxidation can be slow. Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible. | | Decomposition of the oxidizing agent. | Ensure the oxidizing agent is fresh and has been stored correctly. For instance, the concentration of hydrogen peroxide solutions can decrease over time. |

Route 2: Reduction of 1,2-Bis(phenylsulfonyl)ethylene

Issue 3: Incomplete reduction of the double bond.

| Potential Cause | Troubleshooting Step | | Inactive catalyst (for catalytic hydrogenation). | Use a fresh batch of catalyst (e.g., Pd/C, PtO₂, Raney Ni). Ensure the catalyst is not exposed to air for extended periods. | | Insufficient hydrogen pressure. | Increase the hydrogen pressure. Typical pressures for this type of reduction range from atmospheric pressure to 50 psi or higher. | | Catalyst poisoning. | The starting material or solvent may contain impurities that poison the catalyst. Purify the starting material and use high-purity solvents. Sulfur-containing compounds can sometimes poison certain catalysts. | | Insufficient reaction time or temperature. | Increase the reaction time or temperature as needed. Monitor the reaction by TLC to determine the optimal conditions. | | Ineffective reducing agent (for chemical reduction). | For reductions with agents like sodium borohydride, the reactivity can be highly dependent on the solvent and any additives. Consider using a different solvent system or adding a catalyst. |

Issue 4: Formation of side products.

| Potential Cause | Troubleshooting Step | | Over-reduction of the phenyl rings (catalytic hydrogenation). | This can occur under harsh conditions (high pressure, high temperature, prolonged reaction time). Use milder conditions or a more selective catalyst. | | Cleavage of the C-S bond. | Some reduction methods can lead to the cleavage of the carbon-sulfur bond. If this is observed, consider a milder reducing agent or different reaction conditions. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation Route

Step 1a: Synthesis of 1,2-bis(phenylthio)ethane

This procedure is adapted from the reaction of thiols with alkyl halides.

  • Materials:

    • Thiophenol

    • 1,2-Dibromoethane

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (2.2 g, 55 mmol) in ethanol (50 mL).

    • To this solution, add thiophenol (5.5 g, 50 mmol) dropwise at room temperature.

    • Stir the mixture for 30 minutes to ensure the complete formation of sodium thiophenoxide.

    • Add 1,2-dibromoethane (4.7 g, 25 mmol) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether (100 mL) and water (100 mL).

    • Separate the organic layer, and wash it with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-bis(phenylthio)ethane.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 1b: Oxidation of 1,2-bis(phenylthio)ethane to this compound

This protocol is based on general procedures for the oxidation of thioethers to sulfones using m-CPBA.

  • Materials:

    • 1,2-bis(phenylthio)ethane

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1,2-bis(phenylthio)ethane (2.46 g, 10 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Add m-CPBA (approximately 9.8 g of 77% purity, ~44 mmol, 4.4 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material and intermediate sulfoxides.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate (50 mL).

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: Synthesis of this compound via Reduction Route

This protocol describes the catalytic hydrogenation of 1,2-Bis(phenylsulfonyl)ethylene.

  • Materials:

    • trans-1,2-Bis(phenylsulfonyl)ethylene

    • Palladium on carbon (10% Pd/C)

    • Ethyl acetate or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a hydrogenation flask, dissolve trans-1,2-Bis(phenylsulfonyl)ethylene (3.08 g, 10 mmol) in ethyl acetate or ethanol (100 mL).

    • Carefully add 10% Palladium on carbon (150-300 mg, 5-10 mol% by weight) to the solution.

    • Seal the flask and connect it to a hydrogenation apparatus (e.g., a Parr hydrogenator).

    • Evacuate the flask and purge with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization to afford pure this compound.

Data Presentation

Table 1: Comparison of Reagents for Oxidation of 1,2-bis(phenylthio)ethane

Oxidizing AgentEquivalentsSolventTemperatureTypical Reaction TimeYieldNotes
m-CPBA4.4Dichloromethane0°C to RT12-24 hGood to ExcellentReaction can be exothermic; requires careful addition of the oxidant.
Hydrogen Peroxide (30%)>4Acetic AcidRT to 60°C24-48 hModerate to GoodSlower reaction; may require heating to go to completion.

Table 2: Comparison of Reduction Methods for 1,2-Bis(phenylsulfonyl)ethylene

Reduction MethodCatalyst/ReagentSolventPressureTemperatureTypical Reaction TimeYieldNotes
Catalytic Hydrogenation10% Pd/CEthyl Acetate50 psi H₂Room Temp.6-24 hHighRequires specialized hydrogenation equipment.
Catalytic HydrogenationRaney NiEthanol50 psi H₂Room Temp.12-48 hGoodCatalyst is pyrophoric and must be handled with care.
Chemical ReductionSodium BorohydrideMethanol/THFAtmospheric0°C to RT4-12 hVariableMay require a co-reagent or catalyst for efficient reduction.

Visualizations

experimental_workflow_oxidation start1 1,2-Dibromoethane step1_product 1,2-bis(phenylthio)ethane start1->step1_product start2 Thiophenol start2->step1_product start3 NaOH start3->step1_product step1_reagents Ethanol, Reflux final_product This compound step1_product->final_product step2_reagents m-CPBA, DCM, 0°C to RT

Caption: Workflow for the two-step synthesis of this compound via oxidation.

experimental_workflow_reduction start_reduction 1,2-Bis(phenylsulfonyl)ethylene final_product_reduction This compound start_reduction->final_product_reduction reduction_reagents H₂, 10% Pd/C Ethyl Acetate, 50 psi, RT

Caption: Workflow for the synthesis of this compound via reduction.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Initial Diagnosis cluster_solution Corrective Actions problem Low Yield or Incomplete Reaction check_reagents Check Reagent Quality & Stoichiometry problem->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Pressure) problem->check_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_stoichiometry Adjust Reagent Ratios check_reagents->optimize_stoichiometry modify_conditions Modify Temperature, Time, or Pressure check_conditions->modify_conditions change_catalyst Use Fresh/Alternative Catalyst check_conditions->change_catalyst

Caption: A logical troubleshooting workflow for common synthesis issues.

Identifying and minimizing byproducts in "1,2-Bis(phenylsulfonyl)ethane" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(phenylsulfonyl)ethane. The information is designed to help identify and minimize byproducts during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent synthetic routes for this compound are:

  • Oxidation of 1,2-bis(phenylthio)ethane: This method involves the oxidation of the corresponding thioether using a suitable oxidizing agent.

  • Alkylation of sodium benzenesulfinate: This route utilizes the reaction of sodium benzenesulfinate with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane.

Q2: What are the typical byproducts observed in the synthesis of this compound?

A2: The byproducts largely depend on the synthetic route chosen.

  • In the oxidation of 1,2-bis(phenylthio)ethane , the primary byproducts arise from incomplete or over-oxidation. These include 1-phenylsulfinyl-2-(phenylthio)ethane (mono-sulfoxide) and 1-(phenylsulfonyl)-2-(phenylsulfinyl)ethane.[1]

  • In the alkylation of sodium benzenesulfinate , potential byproducts can include products of elimination reactions, such as phenyl vinyl sulfone, and products from incomplete reaction, like 1-halo-2-(phenylsulfonyl)ethane.

Q3: How can I identify the main product and its byproducts?

A3: A combination of analytical techniques is recommended for accurate identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the desired product and byproducts based on characteristic chemical shifts and coupling patterns of the ethylene bridge protons and the phenyl groups.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the main product from more or less polar byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile byproducts and confirming the molecular weight of the components in the reaction mixture.

Q4: What are the general strategies to minimize byproduct formation?

A4: To minimize byproducts, careful control of reaction conditions is crucial:

  • For the oxidation route: Precisely control the stoichiometry of the oxidizing agent to avoid under- or over-oxidation. Slow, portion-wise addition of the oxidant and maintaining a constant temperature are key.

  • For the alkylation route: Optimize the reaction temperature to favor substitution over elimination. The choice of solvent and base is also critical. Using a less hindered base and a polar aprotic solvent can improve the yield of the desired product.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues encountered during the synthesis of this compound.

Scenario 1: Low Yield of this compound via Oxidation

Problem: The final yield of this compound is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Oxidation Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA). Monitor the reaction progress using TLC or HPLC to ensure the complete conversion of the starting material and intermediate sulfoxides.
Over-Oxidation Reduce the amount of oxidizing agent or add it more slowly and at a lower temperature to prevent the formation of undesired oxidized byproducts.
Poor Reaction Conditions Ensure the reaction temperature is optimal for the chosen oxidizing agent. Some oxidations may require heating, while others proceed efficiently at room temperature.
Product Loss During Workup This compound is a solid. Ensure complete precipitation and minimize loss during filtration and washing steps. Check the solubility of the product in the washing solvents.
Scenario 2: Presence of Significant Impurities in the Final Product (Alkylation Route)

Problem: Analytical data (NMR, HPLC) shows the presence of significant byproducts after synthesis via alkylation.

Possible Cause Troubleshooting Step
Elimination Byproduct (Phenyl Vinyl Sulfone) Lower the reaction temperature to favor the SN2 substitution reaction over elimination. Consider using a milder base.
Incomplete Reaction Increase the reaction time or temperature moderately. Ensure the sodium benzenesulfinate is fully dissolved or adequately suspended in the solvent. The use of a phase-transfer catalyst may be beneficial.
Solvent-Related Byproducts Ensure the use of a dry, inert solvent. Some solvents can react with the starting materials or intermediates under the reaction conditions.

Data Presentation

Table 1: Summary of Potential Byproducts and their Identification

Byproduct Name Synthetic Route Identification Method Key Diagnostic Signal
1-Phenylsulfinyl-2-(phenylthio)ethaneOxidation1H NMRAsymmetric signals for the ethylene bridge protons.
1-(Phenylsulfonyl)-2-(phenylsulfinyl)ethaneOxidation1H NMR, HPLCDistinct chemical shifts for the ethylene bridge protons compared to the starting material and final product. Different retention time in HPLC.
Phenyl vinyl sulfoneAlkylation1H NMR, GC-MSPresence of vinylic proton signals in the 1H NMR spectrum. Characteristic mass spectrum.
1-Halo-2-(phenylsulfonyl)ethaneAlkylation1H NMR, GC-MSAsymmetric signals for the ethylene bridge protons and a mass spectrum indicating the presence of a halogen.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 1,2-bis(phenylthio)ethane

Materials:

  • 1,2-bis(phenylthio)ethane

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% w/w)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1,2-bis(phenylthio)ethane in glacial acetic acid.

  • Slowly add 4.2 equivalents of 30% hydrogen peroxide to the solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to 100°C and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with deionized water and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Alkylation of Sodium Benzenesulfinate

Materials:

  • Sodium Benzenesulfinate

  • 1,2-Dibromoethane

  • Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium benzenesulfinate (2.2 equivalents) to dry DMF.

  • Add 1,2-dibromoethane (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 120°C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Mandatory Visualization

experimental_workflow cluster_oxidation Oxidation Route cluster_alkylation Alkylation Route A1 Dissolve 1,2-bis(phenylthio)ethane in Acetic Acid A2 Add H2O2 A1->A2 A3 Heat Reaction A2->A3 A4 Precipitate in Water A3->A4 A5 Filter and Wash A4->A5 A6 Recrystallize A5->A6 B1 Suspend Sodium Benzenesulfinate in DMF B2 Add 1,2-Dibromoethane B1->B2 B3 Heat Reaction B2->B3 B4 Precipitate in Water B3->B4 B5 Filter and Wash B4->B5 B6 Dry Product B5->B6

Caption: Synthetic workflows for this compound.

troubleshooting_byproducts cluster_impurities Impurity Identification cluster_solutions Minimization Strategies Start Reaction Complete Analysis Analyze Crude Product (NMR, HPLC, GC-MS) Start->Analysis Pure Product is Pure Analysis->Pure Impure Impurities Detected Analysis->Impure Oxidation_Imp Oxidation Byproducts? (Sulfoxide, Mono-sulfone) Impure->Oxidation_Imp From Oxidation Route Alkylation_Imp Alkylation Byproducts? (Vinyl Sulfone, Halo-intermediate) Impure->Alkylation_Imp From Alkylation Route Adjust_Oxidant Adjust Oxidant Stoichiometry & Temperature Oxidation_Imp->Adjust_Oxidant Optimize_Alkylation Optimize Alkylation Temp. & Base/Solvent Alkylation_Imp->Optimize_Alkylation

Caption: Troubleshooting logic for byproduct identification.

References

Technical Support Center: Purification of 1,2-Bis(phenylsulfonyl)ethane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2-Bis(phenylsulfonyl)ethane reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The expected melting point of pure this compound is in the range of 179-180°C. Significant deviation from this range may indicate the presence of impurities.

Q2: What are the common impurities encountered in the synthesis of this compound?

A2: The synthesis of this compound typically involves the oxidation of 1,2-bis(phenylthio)ethane. Common impurities are under-oxidized or over-oxidized side products. These include:

  • 1-(Phenylsulfinyl)-2-(phenylthio)ethane (mono-sulfoxide)

  • 1,2-Bis(phenylsulfinyl)ethane (di-sulfoxide)

  • Unreacted 1,2-bis(phenylthio)ethane (starting material)

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: Based on the properties of similar sulfones, suitable solvents for recrystallization would be those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for the recrystallization of diaryl sulfones. A mixed solvent system, such as ethanol/water, may also be effective.

Q4: What is a general approach for purifying this compound by column chromatography?

A4: Silica gel column chromatography is an effective method for removing polar impurities. A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. For more polar impurities, a solvent system like methanol in dichloromethane can be used. The separation can be monitored by thin-layer chromatography (TLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The product is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and induce crystallization.- If the solution is already concentrated, try adding a "poor" solvent (an anti-solvent) dropwise to the solution to decrease the solubility of the product.- Cool the solution in an ice bath or freezer to further decrease solubility.- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.- Add a seed crystal of pure this compound.
Product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the product or its impurities.- The cooling rate is too rapid.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in a cold bath.- Add a small amount of a "good" solvent to the oil, heat to dissolve, and then cool slowly.
Low recovery of purified product. - The product has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Cool the filtrate in an ice bath for a longer period to maximize crystal formation.- Minimize the amount of cold solvent used to wash the crystals.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Purified product is still impure (e.g., low melting point). - Inefficient removal of impurities during a single recrystallization.- Co-crystallization of impurities with the product.- Perform a second recrystallization using the same or a different solvent system.- If colored impurities are present, consider adding activated charcoal to the hot solution before filtration (note: this may reduce yield).
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of product from impurities (overlapping spots on TLC). - Inappropriate mobile phase polarity.- Optimize the mobile phase using TLC. For non-polar impurities, decrease the polarity of the eluent (e.g., increase the proportion of hexanes). For polar impurities, a slight increase in polarity may be needed (e.g., a small percentage of a more polar solvent like methanol).
Product does not elute from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. A step gradient or a continuous gradient elution can be employed.
Cracking or channeling of the silica gel in the column. - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Maintain a constant level of solvent above the silica gel throughout the separation.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

This protocol is adapted from the synthesis of the analogous 1,2-bis(phenylsulfinyl)ethane and is provided as a starting point. Optimization may be required.

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-bis(phenylthio)ethane in glacial acetic acid.

  • Slowly add an excess of hydrogen peroxide (e.g., 4-5 equivalents, 30% aqueous solution) to the stirred solution. The addition should be done cautiously as the reaction can be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the progress by TLC until the starting material and intermediate sulfoxides are consumed.

  • After the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Dry the crude product before proceeding with purification.

Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Purification by Column Chromatography
  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the top of the column.

  • Elute the column with a mobile phase of appropriate polarity, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity if necessary.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s1 Dissolve 1,2-bis(phenylthio)ethane in Acetic Acid s2 Add Hydrogen Peroxide s1->s2 s3 Reaction Monitoring (TLC) s2->s3 s4 Precipitation in Ice Water s3->s4 s5 Filtration and Washing s4->s5 s6 Drying s5->s6 p1 Crude Product s6->p1 p2 Recrystallization (e.g., Ethanol) p1->p2 Primary Method p3 Column Chromatography (Silica Gel) p1->p3 Alternative/Further Purification p4 Pure this compound p2->p4 p3->p4

Caption: A general workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Purification Attempt outcome Pure Product? start->outcome success Successful Purification outcome->success Yes failure Further Action Needed outcome->failure No recrystallization Recrystallization Issue no_crystals No Crystals Formed recrystallization->no_crystals oiling_out Product Oils Out recrystallization->oiling_out low_yield Low Recovery recrystallization->low_yield chromatography Chromatography Issue poor_separation Poor Separation chromatography->poor_separation no_elution Product Doesn't Elute chromatography->no_elution failure->recrystallization Using Recrystallization failure->chromatography Using Chromatography

Caption: A logical diagram for troubleshooting common purification issues.

Overcoming solubility issues of "1,2-Bis(phenylsulfonyl)ethane" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 1,2-Bis(phenylsulfonyl)ethane in chemical reactions.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals resolve common solubility issues with this compound during their experiments.

Q1: My this compound is not dissolving in the reaction solvent. What steps can I take?

A1: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps, outlined in the workflow below. Start by selecting an appropriate solvent and consider the use of co-solvents or heating if necessary.

G cluster_0 start Start: Solubility Issue select_solvent Select Appropriate Solvent start->select_solvent is_soluble Is it soluble? select_solvent->is_soluble heat Gently Heat Mixture is_soluble->heat No proceed Proceed with Reaction is_soluble->proceed Yes is_soluble_heat Is it soluble? heat->is_soluble_heat co_solvent Add Co-solvent is_soluble_heat->co_solvent No is_soluble_heat->proceed Yes is_soluble_co Is it soluble? co_solvent->is_soluble_co alternative Consider Alternative Solvent System is_soluble_co->alternative No is_soluble_co->proceed Yes

Solubility Troubleshooting Workflow

Q2: I have tried heating the mixture, but the compound still does not fully dissolve. What should I do next?

A2: If heating alone is insufficient, the addition of a co-solvent can be an effective strategy. A small amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can significantly enhance the solubility of this compound. Add the co-solvent dropwise while stirring and observing for dissolution.

Q3: Can changing the reaction temperature affect the solubility throughout my experiment?

A3: Yes, temperature can have a significant impact. While heating can aid in initial dissolution, the compound may precipitate out if the reaction mixture is cooled or if the reaction is run at a lower temperature for an extended period. If your protocol requires lower temperatures, ensure that the chosen solvent or solvent mixture can maintain the solubility of this compound at that temperature.

Q4: Are there any alternative solvents I can use if common solvents fail?

A4: Yes, if standard solvents are not effective, you might consider more specialized solvents. For compounds with similar structures, solvents like 1,4-dioxane and tetrahydrofuran (THF) have been found to be effective.[1] Always ensure that the alternative solvent is compatible with your reaction conditions and downstream processing.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline solid and, like many sulfones, it exhibits limited solubility in non-polar solvents. Its solubility is generally better in polar aprotic solvents. A related compound, 1,2-bis(phenylsulfinyl)ethane, is soluble in a wide range of common organic solvents, and this can be used as a guide for initial solvent screening.[1]

Data Presentation: Qualitative Solubility of a Structurally Similar Compound

The following table provides a qualitative solubility profile for 1,2-bis(phenylsulfinyl)ethane, which can be a useful starting point for selecting solvents for this compound.

SolventSolubility
DioxaneSoluble
Tetrahydrofuran (THF)Soluble
Methylene ChlorideSoluble
AcetoneSoluble
EthanolSoluble
NitromethaneSoluble
TolueneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
Ethyl AcetateSoluble
tert-Butyl methyl ether (TBME)Soluble
Diethyl EtherSoluble

Data is for 1,2-bis(phenylsulfinyl)ethane and is intended as a guide.[1]

Q2: What are the recommended solvents for reactions involving this compound?

A2: Based on the polarity of the sulfonyl groups, polar aprotic solvents are generally recommended. The most commonly effective solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

The choice of solvent will ultimately depend on the specific requirements of your reaction, including temperature, reagent compatibility, and work-up procedure.

Q3: How can I improve the dissolution rate of this compound?

A3: To improve the dissolution rate, you can:

  • Increase the temperature: Gently warming the solvent or reaction mixture can significantly speed up the dissolution process.

  • Use a co-solvent: Adding a small amount of a strong solvent like DMSO or DMF can help.

  • Agitation: Ensure vigorous stirring to increase the contact between the solid and the solvent.

  • Particle Size Reduction: Grinding the solid to a fine powder increases the surface area available for solvation.

Q4: Can I use a solvent mixture to improve solubility?

A4: Yes, using a solvent mixture is a common and effective technique. For example, a mixture of a less polar solvent (like dichloromethane) with a more polar one (like DMF) can provide the desired solubility while maintaining suitable reaction conditions. The optimal ratio of the solvents should be determined empirically.

Experimental Protocols

Protocol: General Procedure for a Reaction Involving this compound with Solubility Enhancement

This protocol provides a general methodology for a reaction where the solubility of this compound may be a concern.

1. Materials:

  • This compound

  • Reactants and reagents as per the specific reaction

  • Primary reaction solvent (e.g., Tetrahydrofuran)

  • Co-solvent (e.g., Dimethyl Sulfoxide)

  • Standard laboratory glassware and stirring apparatus

2. Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound and the primary reaction solvent (e.g., THF).

  • Begin vigorous stirring.

  • If the solid does not dissolve at room temperature, gently warm the mixture to 40-50 °C.

  • If solubility is still limited, add a co-solvent (e.g., DMSO) dropwise until a clear solution is obtained.

  • Once the this compound is fully dissolved, add the other reactants and reagents as required by your specific protocol.

  • Proceed with the reaction under the desired conditions, monitoring for any precipitation.

G cluster_0 start Start: Prepare Reaction add_reagents Add this compound and Primary Solvent start->add_reagents stir Vigorous Stirring add_reagents->stir check_solubility Check for Complete Dissolution stir->check_solubility warm Warm to 40-50 °C check_solubility->warm No add_other_reactants Add Other Reactants check_solubility->add_other_reactants Yes check_solubility2 Check for Complete Dissolution warm->check_solubility2 add_cosolvent Add Co-solvent (e.g., DMSO) dropwise check_solubility2->add_cosolvent No check_solubility2->add_other_reactants Yes check_solubility3 Check for Complete Dissolution add_cosolvent->check_solubility3 check_solubility3->add_other_reactants Yes proceed Proceed with Reaction add_other_reactants->proceed

Experimental Workflow with Solubility Enhancement

Logical Relationships of Solubility Enhancement Techniques

The choice of a solubility enhancement technique often follows a logical progression from simpler to more complex methods. The following diagram illustrates these relationships.

G cluster_0 title Solubility Enhancement Strategies solvent Solvent Selection (Polar Aprotic) heating Temperature Increase solvent->heating particle_size Particle Size Reduction (Grinding) solvent->particle_size cosolvent Co-solvent Addition (e.g., DMSO, DMF) heating->cosolvent

Hierarchy of Solubility Enhancement Techniques

References

Preventing decomposition of "1,2-Bis(phenylsulfonyl)ethane" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Bis(phenylsulfonyl)ethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this reagent during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this compound in your work.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My reaction is sluggish or incomplete, and I suspect decomposition of this compound. What are the likely causes?

Answer: Sluggish or incomplete reactions can indeed be a sign of reagent decomposition. The primary culprits are often elevated temperatures, the presence of strong bases or nucleophiles, and certain reducing agents.

  • Thermal Stress: While this compound is a crystalline solid with a high melting point (179-180°C), prolonged exposure to high temperatures can lead to thermal decomposition.

  • Strong Bases: Strong bases such as organolithium reagents (e.g., n-butyllithium, t-butyllithium) or sodium amide can deprotonate the carbon atoms adjacent to the sulfonyl groups, potentially initiating elimination or rearrangement reactions.

  • Nucleophilic Attack: Potent nucleophiles may attack the sulfur atom of the sulfonyl group, leading to cleavage of the carbon-sulfur bond.

  • Reductive Cleavage: Strong reducing agents, particularly dissolving metal reductions (e.g., sodium in liquid ammonia) or reactive metal hydrides, can cleave the C-S bonds.

Question 2: I am observing unexpected byproducts in my reaction mixture. How can I identify if they are from the decomposition of this compound?

Answer: Identifying decomposition byproducts is crucial for troubleshooting. The expected decomposition products will vary depending on the reaction conditions.

  • Thermal Decomposition: At elevated temperatures, homolytic cleavage of the C-S or C-C bonds can occur, leading to a complex mixture of radical-derived products.

  • Base-Mediated Decomposition: In the presence of a strong base, elimination is a likely pathway, which could potentially yield products like phenyl vinyl sulfone and benzenesulfinic acid.

  • Reductive Cleavage: Reductive conditions will likely cleave the phenylsulfonyl groups, potentially forming toluene, benzene, and various sulfur-containing species.

To identify these byproducts, we recommend using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick way to check for the appearance of new, unexpected spots in your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the purity of your reaction mixture and can help in identifying and quantifying byproducts.

  • Mass Spectrometry (MS): Can help in identifying the molecular weights of potential decomposition products. Common fragments to look for in the mass spectrum of this compound include those corresponding to the phenylsulfonyl group and fragments arising from cleavage of the ethane bridge.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about any isolated byproducts. The ¹H NMR spectrum of this compound shows characteristic peaks for the phenyl and ethyl protons. Any significant deviation from this pattern in your product mixture could indicate decomposition.

Question 3: How can I prevent the decomposition of this compound in my reactions?

Answer: Preventing decomposition primarily involves careful control of reaction conditions.

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve the desired transformation. If elevated temperatures are necessary, minimize the reaction time.

  • Choice of Base: If a base is required, opt for a non-nucleophilic, sterically hindered base. If a strong base is unavoidable, consider slow addition at low temperatures.

  • Inert Atmosphere: For reactions sensitive to oxidation or involving radical intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Reaction Monitoring: Closely monitor the progress of your reaction using TLC or HPLC to avoid prolonged reaction times that could lead to decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the shelf-life and recommended storage for this compound?

A1: this compound is a stable solid. A closely related compound, 1,2-bis(phenylsulfinyl)ethane, has been reported to be stable for over three years under ambient conditions, suggesting excellent stability for the sulfone as well.[1] For optimal longevity, it is recommended to store it in a tightly sealed container in a cool, dry place, away from strong oxidizing and reducing agents.

Q2: Is this compound sensitive to acidic conditions?

A2: Sulfonyl groups are generally stable under a wide range of acidic conditions.[1] Decomposition under acidic conditions is not a commonly reported issue for this compound.

Q3: Can I use this compound in reactions involving metal catalysts?

A3: Yes, sulfones are generally compatible with many metal-catalyzed reactions. However, it is important to consider the possibility of coordination of the sulfonyl oxygens to the metal center, which could influence the catalyst's activity. Additionally, if the reaction conditions involve reductive steps, the stability of the sulfone should be considered.

Key Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound with a Mild Base

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and the appropriate solvent.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Reagent Addition: Slowly add the substrate and a mild, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Data Summary

ParameterValueReference
Melting Point179-180 °C[2]
Molecular Weight310.39 g/mol [3]

Visualizations

Decomposition_Pathways Potential Decomposition Pathways of this compound A This compound B Thermal Stress (High Temperature) A->B leads to C Strong Base (e.g., n-BuLi) A->C reacts with D Strong Reducing Agent (e.g., Na/NH3) A->D reacts with E Radical Intermediates → Complex Mixture B->E generates F Elimination Products (e.g., Phenyl Vinyl Sulfone) C->F yields G Reductive Cleavage Products (e.g., Toluene, Benzene) D->G yields

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Reactions with this compound Start Reaction Failure or Unexpected Byproducts Check_Conditions Review Reaction Conditions: - Temperature - Base/Nucleophile Strength - Reducing Agents Present? Start->Check_Conditions Analyze_Mixture Analyze Reaction Mixture: - TLC - HPLC - MS - NMR Check_Conditions->Analyze_Mixture Identify_Byproducts Identify Byproducts Analyze_Mixture->Identify_Byproducts Decomposition_Suspected Decomposition of This compound Suspected Identify_Byproducts->Decomposition_Suspected Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Weaker Base - Avoid Strong Reductants - Shorter Reaction Time Decomposition_Suspected->Optimize_Conditions Yes Other_Issue Address Other Potential Issues: - Starting Material Purity - Solvent Quality - Stoichiometry Decomposition_Suspected->Other_Issue No Success Successful Reaction Optimize_Conditions->Success Other_Issue->Success

Caption: A logical workflow for troubleshooting problematic reactions.

Parameter_Relationships Relationship Between Reaction Parameters and Stability Stability Stability of This compound Temperature Reaction Temperature Temperature->Stability Inverse Relationship Base_Strength Base Strength Base_Strength->Stability Inverse Relationship Reducing_Agent Reducing Agent Strength Reducing_Agent->Stability Inverse Relationship Reaction_Time Reaction Time Reaction_Time->Stability Inverse Relationship

Caption: Key parameters influencing the stability of this compound.

References

Technical Support Center: Improving Diastereoselectivity in 1,2-Bis(phenylsulfonyl)ethylene Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselectivity in cycloaddition reactions involving 1,2-bis(phenylsulfonyl)ethylene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to these powerful synthetic transformations. As a preliminary note, "1,2-Bis(phenylsulfonyl)ethane" is a saturated molecule and cannot act as a dienophile in Diels-Alder cycloadditions. This guide pertains to its unsaturated analog, 1,2-bis(phenylsulfonyl)ethylene , a potent dienophile available as both (E)- and (Z)-isomers.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between (E)- and (Z)-1,2-bis(phenylsulfonyl)ethylene in Diels-Alder reactions?

A1: Both (E)- and (Z)-isomers of 1,2-bis(phenylsulfonyl)ethylene are highly reactive dienophiles due to the electron-withdrawing nature of the phenylsulfonyl groups.[1] The primary practical difference lies in their physical properties and the solubility of their resulting adducts. The (Z)-isomer is generally more soluble in common organic solvents than the (E)-isomer.[2] Consequently, Diels-Alder adducts derived from the (Z)-isomer are often less soluble, which can sometimes facilitate product isolation.[2] The stereochemistry of the starting dienophile is retained in the product.

Q2: How can I confirm the purity and isomeric identity of my 1,2-bis(phenylsulfonyl)ethylene reagent?

A2: The purity and isomeric identity can be readily checked by ¹H NMR spectroscopy. In CDCl₃, the vinyl protons of the (Z)-isomer appear at approximately 6.82 ppm, while those of the (E)-isomer are shifted downfield to around 7.37 ppm.[2] It is important to note that the (Z)-isomer can isomerize to the more stable (E)-isomer, especially when exposed to light.[2] Therefore, it is recommended to store the (Z)-isomer protected from light.

Q3: What is the general rule for diastereoselectivity (endo vs. exo) in Diels-Alder reactions with cyclic dienes?

A3: In Diels-Alder reactions, the endo product is generally the kinetically favored product.[3] This is due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state.[3] However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[3] Reaction conditions, such as temperature and reaction time, can influence the observed endo:exo ratio.

Q4: How do Lewis acids affect the rate and diastereoselectivity of these cycloadditions?

A4: Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the electron-withdrawing groups (in this case, the sulfonyl oxygens) of the dienophile.[3][4] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[3] This rate enhancement often allows the reaction to proceed at lower temperatures, which can improve the kinetic endo-selectivity.[4] For instance, the uncatalyzed reaction of cyclopentadiene with methyl acrylate gives an endo:exo ratio of 82:12, which increases to 99:1 in the presence of AlCl₃·Et₂O.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity (poor endo:exo ratio) 1. High Reaction Temperature: The reaction may be under thermodynamic control, favoring the more stable exo product. 2. Prolonged Reaction Time: Similar to high temperature, extended reaction times can lead to equilibration to the thermodynamic product. 3. Steric Hindrance: Bulky substituents on the diene or dienophile may disfavor the endo transition state.1. Lower the reaction temperature. This will favor the kinetically controlled endo product. If the thermal reaction is too slow at lower temperatures, consider using a Lewis acid catalyst to accelerate the reaction. 2. Monitor the reaction progress by TLC or ¹H NMR and stop the reaction once the starting materials are consumed to prevent equilibration. 3. Consider using a Lewis acid. Lewis acids can enhance endo selectivity by stabilizing the endo transition state.
Low or No Reaction Conversion 1. Inactive Diene: The diene may not be in the required s-cis conformation. 2. Insufficient Activation: The electronic demand of the diene and dienophile may not be optimal for a facile reaction. 3. Low Reaction Temperature: The thermal energy may be insufficient to overcome the activation barrier.1. For acyclic dienes, ensure the reaction temperature is sufficient to overcome the rotational barrier to the s-cis conformation. Cyclic dienes are locked in the reactive s-cis conformation and are generally more reactive.[5] 2. Employ a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂, ZnCl₂) to activate the dienophile.[4][6] 3. Increase the reaction temperature. If diastereoselectivity is a concern, find a balance between reaction rate and selectivity.
Difficulty in Determining Diastereomeric Ratio 1. Overlapping Signals in ¹H NMR: Key signals for distinguishing diastereomers may be obscured. 2. Co-elution in Chromatography: Diastereomers may not separate well on TLC or column chromatography.1. Use a higher field NMR spectrometer for better signal dispersion. Two-dimensional NMR techniques like COSY and NOESY can also help in assigning stereochemistry.[7] The coupling constants between bridgehead protons and protons at the newly formed stereocenters can be diagnostic for endo and exo isomers in bicyclic systems.[8] 2. Try different solvent systems for chromatography. Derivatization of the product to a more rigid structure can sometimes improve chromatographic separation.
Formation of Unexpected Byproducts 1. Retro-Diels-Alder Reaction: At high temperatures, the desired adduct may revert to the starting materials. 2. Isomerization of Dienophile: The (Z)-dienophile may isomerize to the (E)-isomer under the reaction conditions.1. Run the reaction at the lowest possible temperature that affords a reasonable reaction rate. 2. Ensure the reaction is performed in the absence of light if starting with the (Z)-isomer. Monitor the isomeric purity of the starting material before use.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of (E)-1,2-Bis(phenylsulfonyl)ethylene with a Cyclic Diene (e.g., Cyclopentadiene)

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of (E)-1,2-bis(phenylsulfonyl)ethylene (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Lewis Acid Addition: Add the Lewis acid (e.g., Et₂AlCl, 1.1 equiv) dropwise to the stirred solution.

  • Diene Addition: Add the cyclic diene (e.g., cyclopentadiene, 1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterization: Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.

Data Presentation

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Representative Diels-Alder Reaction

EntryDieneDienophileLewis AcidTemperature (°C)endo:exo RatioReference
1CyclopentadieneMethyl AcrylateNone2582:12[4]
2CyclopentadieneMethyl AcrylateAlCl₃·Et₂O2599:1[4]
3IsopreneMethyl AcrylateAlCl₃2095:5 (regioisomers)[3]

Visualizations

reaction_troubleshooting start Low Diastereoselectivity Observed temp Is the reaction run at high temperature? start->temp time Is the reaction time prolonged? temp->time No lower_temp Action: Lower reaction temperature temp->lower_temp Yes lewis_acid Is a Lewis acid being used? time->lewis_acid No monitor_rxn Action: Monitor reaction and stop at completion time->monitor_rxn Yes add_lewis_acid Action: Add a suitable Lewis acid lewis_acid->add_lewis_acid No improved_selectivity Improved Diastereoselectivity lewis_acid->improved_selectivity Yes lower_temp->improved_selectivity monitor_rxn->improved_selectivity add_lewis_acid->improved_selectivity

Caption: Troubleshooting workflow for low diastereoselectivity.

endo_exo_pathway reactants Diene + Dienophile ts_endo Endo Transition State (Kinetic Control) reactants->ts_endo Lower Activation Energy ts_exo Exo Transition State (Thermodynamic Control) reactants->ts_exo Higher Activation Energy product_endo Endo Product (Less Stable) ts_endo->product_endo product_exo Exo Product (More Stable) ts_exo->product_exo product_endo->product_exo Equilibration (High Temp / Long Time)

Caption: Energy profile of endo vs. exo cycloaddition pathways.

References

Technical Support Center: Transformations of 1,2-Bis(phenylsulfonyl)ethane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-bis(phenylsulfonyl)ethane and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Section 1: Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. This section provides guidance on catalyst selection, reaction optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of the Julia-Kocienski olefination over the classical Julia olefination?

A1: The primary advantage of the Julia-Kocienski olefination is that it is a one-pot reaction, whereas the classical Julia-Lythgoe olefination is a multi-step process. The modified reaction also avoids the use of harsh reducing agents like sodium amalgam.[1][2][3] This streamlined procedure is easier to scale up and generally proceeds under milder conditions.[3]

Q2: How can I control the E/Z selectivity of the Julia-Kocienski reaction?

A2: The E/Z selectivity is influenced by several factors, including the nature of the sulfone, the choice of base and solvent, and the counterion.[4] For high E-selectivity, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are often used.[3][4] The choice of a potassium base (like KHMDS) in a polar solvent can favor an open transition state, leading to the E-alkene.[4] Conversely, high Z-selectivity has been achieved using N-sulfonylimines in polar aprotic solvents like DMF with an amine base such as DBU.[5]

Q3: I am observing a significant amount of self-condensation of my sulfone reagent. How can this be minimized?

A3: Self-condensation, where the sulfonyl carbanion attacks another molecule of the starting sulfone, can be a problematic side reaction.[4] To minimize this, it is recommended to perform the reaction under "Barbier-like conditions." This involves adding the base slowly to a mixture of both the sulfone and the aldehyde. This ensures that the generated carbanion reacts with the aldehyde as soon as it is formed, rather than with another sulfone molecule.[4] 1-Phenyl-1H-tetrazol-5-yl sulfones also show a lower tendency for self-condensation.[4]

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low or No Yield Incomplete deprotonation of the sulfone.Use a stronger base (e.g., KHMDS, NaHMDS). Ensure anhydrous reaction conditions as these bases are highly moisture-sensitive.[1]
Sterically hindered aldehyde or ketone.Increase reaction temperature or switch to a less sterically demanding sulfone if possible.
Decomposition of reagents.Ensure all reagents are pure and solvents are anhydrous. Some organometallic bases can be pyrophoric and require careful handling under an inert atmosphere.[6][7][8]
Poor Stereoselectivity Sub-optimal base/solvent combination.For E-alkenes, use a potassium base (e.g., KHMDS) in a polar solvent like DME or THF.[1][4] For Z-alkenes, consider using N-sulfonylimines with DBU in DMF.[5]
Presence of lithium salts.Avoid lithium bases if high Z-selectivity with unstabilized ylides is desired, as they can promote equilibration.[9]
Difficulty in Product Purification Contamination with triphenylphosphine oxide (if applicable from other olefination methods used for comparison).TPPO can often be removed by precipitation from a nonpolar solvent like hexane or by acid-base extraction.[9]
Over-reduction of the product.In classical Julia olefinations, the use of strong reducing agents can lead to over-reduction. The Julia-Kocienski variant avoids this issue.[2]
Quantitative Data Summary

Table 1: Effect of Base and Solvent on Julia-Kocienski Olefination Yield and Selectivity

Sulfone TypeAldehydeBase (equiv.)SolventTemp (°C)Yield (%)E:Z RatioReference
PT-sulfoneCyclohexanecarboxaldehydeKHMDS (1.1)DME-55 to RT71-[1]
Alkyl-PT-sulfoneBenzaldehydeDBU (1.5)DMF-60922:98[5]
Alkyl-PT-sulfoneBenzaldehydeNaHMDS (1.5)DMF-60854:96[5]
Alkyl-PT-sulfoneBenzaldehydeKHMDS (1.5)DMF-60783:97[5]

Note: "PT-sulfone" refers to a 1-phenyl-1H-tetrazol-5-yl sulfone derivative. "RT" stands for room temperature.

Experimental Protocol: Julia-Kocienski Olefination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • PT-sulfone derivative (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)

  • Anhydrous dimethoxyethane (DME)

  • Anhydrous diethyl ether (Et₂O)

  • Deionized water

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the PT-sulfone in anhydrous DME in a flame-dried flask.[1]

  • Cool the solution to -55 °C using a suitable cooling bath.[1]

  • Slowly add a solution of KHMDS in DME to the cooled sulfone solution via cannula. Stir the resulting mixture for approximately 1 hour.[1]

  • Add the aldehyde dropwise to the reaction mixture. Continue stirring at -55 °C for 1 hour.[1]

  • Remove the cooling bath and allow the reaction to warm to room temperature. Stir overnight.[1]

  • Quench the reaction by adding deionized water and continue stirring for 1 hour.[1]

  • Dilute the mixture with Et₂O and transfer to a separatory funnel. Wash with deionized water, followed by brine.[1]

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Logical Workflow for Troubleshooting Poor Stereoselectivity

G start Low Stereoselectivity Observed desired_isomer Desired Isomer? start->desired_isomer e_alkene E-Alkene desired_isomer->e_alkene E z_alkene Z-Alkene desired_isomer->z_alkene Z check_sulfone Using PT-Sulfone? e_alkene->check_sulfone check_imine Using N-sulfonylimine? z_alkene->check_imine use_pt_sulfone Switch to PT-Sulfone check_sulfone->use_pt_sulfone No check_base Base Counterion? check_sulfone->check_base Yes end Re-evaluate Results use_pt_sulfone->end use_k_base Use K+ base (e.g., KHMDS) check_base->use_k_base Na+ or Li+ check_solvent_e Solvent? check_base->check_solvent_e K+ use_k_base->end use_na_li_base Consider Na+ or Li+ base use_polar_aprotic_e Use Polar Aprotic Solvent (DME, THF) check_solvent_e->use_polar_aprotic_e Nonpolar check_solvent_e->end Polar Aprotic use_polar_aprotic_e->end use_nonpolar_e Consider Nonpolar Solvent use_imine Consider N-sulfonylimine substrate check_imine->use_imine No check_base_z Base? check_imine->check_base_z Yes use_imine->end use_dbu Use DBU check_base_z->use_dbu Other check_solvent_z Solvent? check_base_z->check_solvent_z DBU use_dbu->end use_dmf Use DMF check_solvent_z->use_dmf Other check_solvent_z->end DMF use_dmf->end G start Start catalyst Pd(II)-Bis(sulfoxide) Catalyst (White Catalyst) start->catalyst ch_activation Allylic C-H Activation catalyst->ch_activation substrate Alkene Substrate substrate->ch_activation allyl_pd (σ-allyl)Palladium Intermediate ch_activation->allyl_pd nucleophilic_attack Nucleophilic Attack (e.g., Carboxylate, Amine) allyl_pd->nucleophilic_attack product Functionalized Product nucleophilic_attack->product pd_regeneration Pd(II) Regeneration nucleophilic_attack->pd_regeneration oxidant Oxidant (Benzoquinone) oxidant->pd_regeneration pd_regeneration->catalyst Catalytic Cycle G cluster_0 Reactants cluster_1 Transition State cluster_2 Product diene Diene ts [4+2] Cyclic Transition State diene->ts dienophile 1,2-Bis(phenylsulfonyl)ethylene dienophile->ts product Cyclohexene Adduct ts->product Concerted Reaction

References

Technical Support Center: "1,2-Bis(phenylsulfonyl)ethane" Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "1,2-Bis(phenylsulfonyl)ethane" mediated reactions. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the work-up of palladium-catalyzed reactions involving "this compound" for the synthesis of (E)-vinyl sulfones.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inefficient Catalyst Generation: The active Pd(0) species may not be forming effectively from the Pd(II) precursor.• Ensure an inert atmosphere is maintained throughout the reaction setup to prevent catalyst deactivation. • If using a Pd(II) salt, consider a pre-activation step by heating the Pd(II) source and ligand together before adding the other reactants. • Use of modern palladium precatalysts can lead to more reliable generation of the active catalyst.[1]
Impure Reagents: Purity of starting materials, reagents, and solvents is critical.• Assess the purity of all reagents, including "this compound," the alkyne, palladium source, ligand, and base. Purify if necessary.[2] • Ensure solvents are anhydrous and properly degassed to remove oxygen.[2]
Difficulty in Product Purification Contamination with Palladium Residues: Residual palladium can be difficult to remove by standard chromatography.Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove insoluble palladium species. • Precipitation: Use a scavenger agent like 2,4,6-trimercaptotriazine (TMT) to precipitate the palladium, which can then be removed by filtration. • Specialized Adsorbents: Consider using silica-based scavengers or activated carbon to remove palladium.
Presence of Unreacted "this compound": The starting material may not have been fully consumed.• Optimize reaction conditions (temperature, reaction time) to drive the reaction to completion. • "this compound" has limited solubility in some common organic solvents. Utilize a solvent system for chromatography that allows for good separation from the desired vinyl sulfone product.
Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the product.Homocoupling of Alkynes: This can occur, especially if the reaction is not running efficiently. Re-evaluate the reaction conditions, particularly the base and temperature. • Isomerization of the Product: Ensure the reaction is monitored to prevent isomerization of the desired (E)-vinyl sulfone.
Inconsistent Reaction Results Variability in Reaction Setup: Minor changes in the experimental procedure can lead to different outcomes.Order of Addition: Be consistent with the order in which reagents are added.[2] • Stirring Rate: For heterogeneous mixtures, maintain a consistent and vigorous stirring rate to ensure proper mixing.[2] • Temperature Control: Precise temperature control is crucial for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of "this compound" in these reactions?

A1: "this compound" serves as a precursor to benzenesulfinic acid in palladium-catalyzed reactions. In the presence of a palladium catalyst, a C-S bond in "this compound" is cleaved, generating a palladium-sulfinate complex. This complex then participates in the conjugate addition to an electron-deficient alkyne to form the desired (E)-vinyl sulfone.

Q2: My reaction mixture is black. Is this normal?

A2: The formation of a black precipitate, often referred to as "palladium black," can indicate the decomposition of the palladium catalyst to its metallic state. While some catalyst decomposition may be unavoidable, excessive formation can lead to lower yields. This can be caused by the presence of oxygen, impurities, or running the reaction at too high a temperature. Ensuring an inert atmosphere and using pure reagents can help minimize this issue.

Q3: How can I effectively remove the palladium catalyst from my final product?

A3: Several methods can be employed to remove residual palladium:

  • Filtration through Celite: A simple first step is to dilute the reaction mixture with a solvent like dichloromethane or ethyl acetate and filter it through a pad of Celite. This will remove insoluble palladium species.

  • Aqueous Wash: Sometimes, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove some palladium salts.

  • Scavengers: For more stubborn cases, specialized palladium scavengers can be used. These are materials that selectively bind to palladium, allowing it to be filtered off. Examples include silica-functionalized scavengers and polymers containing thiol groups.

  • Precipitation: Agents like 2,4,6-trimercaptotriazine (TMT) can be added to the reaction mixture to precipitate the palladium, which is then removed by filtration.

Q4: What are the typical byproducts I should look out for?

A4: Common byproducts in these reactions can include:

  • Unreacted starting materials: "this compound" and the alkyne.

  • Homocoupled alkynes: Dimerization of the starting alkyne.

  • Benzenesulfinic acid or its decomposition products.

  • Ligand-related byproducts.

Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of these byproducts.

Q5: What is the best way to purify the (E)-vinyl sulfone product?

A5: Column chromatography on silica gel is the most common method for purifying vinyl sulfones. The choice of eluent will depend on the polarity of your specific product. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for optimization.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Synthesis of (E)-Vinyl Sulfones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • "this compound"

  • Electron-deficient alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • N¹,N²-dimethylethane-1,2-diamine (DMEDA)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add "this compound" (1.2 equivalents), the electron-deficient alkyne (1.0 equivalent), Pd(OAc)₂ (5 mol%), DMEDA (10 mol%), and the base (2.0 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Standard Work-up Procedure
  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of Celite to remove insoluble materials, including some of the palladium catalyst. Wash the Celite pad with the same solvent.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckCatalyst Check Catalyst System Start->CheckCatalyst Is active catalyst being generated? CheckReagents Check Reagent Purity CheckCatalyst->CheckReagents Yes Optimize Optimize Reaction CheckCatalyst->Optimize No CheckConditions Check Reaction Conditions CheckReagents->CheckConditions Are reagents pure and anhydrous? CheckReagents->Optimize No CheckConditions->Optimize Are temperature and time optimal? End Improved Yield Optimize->End

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for Synthesis and Purification

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reagents Combine Reactants: - this compound - Alkyne - Pd(OAc)2/DMEDA - Base Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Heat Heat and Stir under Inert Atmosphere Solvent->Heat Cool Cool to Room Temperature Heat->Cool Filter Dilute and Filter through Celite Cool->Filter Wash Aqueous Wash (Water, Brine) Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Isolated (E)-Vinyl Sulfone Chromatography->Product

Caption: General workflow for the synthesis and purification of (E)-vinyl sulfones.

References

Validation & Comparative

A Comparative Guide to Dienophiles in Diels-Alder Reactions: Featuring 1,2-Bis(phenylsulfonyl)ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, relies on the efficient pairing of a conjugated diene with a dienophile. The reactivity of the dienophile is paramount for the success of this cycloaddition. This guide provides an objective comparison of 1,2-bis(phenylsulfonyl)ethylene with other common dienophiles, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic strategy.

It is important to note that the reactive dienophile is (E)-1,2-bis(phenylsulfonyl)ethylene , which possesses the carbon-carbon double bond necessary for the [4+2] cycloaddition. Its saturated analog, 1,2-bis(phenylsulfonyl)ethane, is not a dienophile. (E)-1,2-bis(phenylsulfonyl)ethylene is recognized as a highly reactive dienophile due to the strong electron-withdrawing nature of the two phenylsulfonyl groups, which significantly lowers the energy of the LUMO of the double bond.

Comparative Performance of Dienophiles

To provide a clear comparison, the following table summarizes the performance of (E)-1,2-bis(phenylsulfonyl)ethylene alongside other widely used dienophiles in Diels-Alder reactions with furan and cyclopentadiene. It is important to consider that direct comparative studies under identical conditions are limited; therefore, the data presented is compiled from various sources.

DienophileDieneSolventTemperature (°C)Reaction TimeYield (%)Reference
(E)-1,2-Bis(phenylsulfonyl)ethylene Substituted FuransDichloromethaneNot specifiedNot specifiedHigh[1]
Maleic AnhydrideFuranEthyl AcetateRoom Temp.Several DaysNot specified (exo product dominates)[2][3][4]
Maleic AnhydrideFuranSupercritical CO235Not specified (rate enhancement observed)Not specified[5]
Ethyl AcrylateFuranNot specified-60Not specifiedNot specified[6]
Maleic AnhydrideCyclopentadieneDioxane20Not specifiedHigh[7]
Methyl Vinyl KetoneCyclopentadieneDioxane20Not specifiedHigh[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Diels-Alder reactions involving two of the compared dienophiles.

1. Diels-Alder Reaction of Maleic Anhydride with Furan

This procedure is adapted from a typical laboratory experiment to synthesize the Diels-Alder adduct of furan and maleic anhydride.

Materials:

  • Maleic anhydride (400 mg)

  • Furan (0.4 mL)

  • Ethyl acetate (2 mL)

  • Acetone

  • Hexane

  • Vial with a cap

  • Pipettes

  • Refrigerator

Procedure:

  • In a clean vial, dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate.

  • To this solution, add 0.4 mL of furan.

  • Seal the vial and swirl gently to mix the reactants.

  • Place the vial in a refrigerator to allow for the crystallization of the product. The reaction is left to proceed for several days, as the formation of the more stable exo-adduct is favored over time.[2][3][4]

  • After crystallization, carefully remove the excess solvent using a pipette.

  • To recrystallize the product, dissolve the crude crystals in a minimal amount of acetone.

  • Add hexane dropwise until the solution becomes cloudy, indicating the initiation of precipitation.

  • Allow the solution to stand for a second crystallization.

  • Isolate the purified crystals by decanting the solvent.

  • Leave the vial open in a fume hood to allow any residual solvent to evaporate.

2. General Protocol for the Diels-Alder Reaction of (E)-1,2-Bis(phenylsulfonyl)ethylene with a Diene

The following is a general procedure based on the high reactivity of (E)-1,2-bis(phenylsulfonyl)ethylene.

Materials:

  • (E)-1,2-Bis(phenylsulfonyl)ethylene

  • Diene (e.g., furan, cyclopentadiene)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Reaction flask with a magnetic stirrer

  • Condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add (E)-1,2-bis(phenylsulfonyl)ethylene and the chosen anhydrous solvent.

  • Stir the solution at room temperature until the dienophile is fully dissolved.

  • Add the diene to the reaction mixture. An excess of the diene may be used.

  • The reaction progress can be monitored by thin-layer chromatography (TLC). Given the high reactivity of the dienophile, many reactions proceed to completion at room temperature. Gentle heating may be applied if the reaction is sluggish.

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Visualizing the Experimental Workflow

A general workflow for a typical Diels-Alder reaction, from setup to product analysis, is depicted in the following diagram.

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select Diene and Dienophile Setup Assemble Reaction Apparatus Reactants->Setup Solvent Choose Appropriate Solvent Solvent->Setup Glassware Dry Glassware Glassware->Setup Addition Combine Reactants Setup->Addition Stirring Stir at Defined Temperature Addition->Stirring Monitoring Monitor Progress (TLC) Stirring->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Reaction Complete Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallization or Chromatography Evaporation->Purification Yield Determine Yield Purification->Yield Characterization Characterize Product (NMR, IR, MS) Yield->Characterization

A generalized workflow for conducting a Diels-Alder reaction.

References

Spectroscopic Validation of Alkene Synthesis: A Comparative Guide to Sulfone-Based and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of reaction products is a cornerstone of reliable chemical synthesis. This guide provides a comparative analysis of spectroscopic data for products derived from reactions involving 1,2-bis(phenylsulfonyl)ethane derivatives and contrasts these with established alternative synthetic routes, namely the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

The synthesis of alkenes, a fundamental transformation in organic chemistry, can be achieved through various methodologies. While this compound itself is a versatile building block, its derivatives are particularly useful in reactions like the Ramberg-Bäcklund reaction to produce alkenes such as stilbene. Understanding the spectroscopic signature of the desired product is paramount for confirming reaction success, determining purity, and elucidating stereochemistry. This guide presents a detailed comparison of the spectroscopic data for trans-stilbene, a common product, obtained from a sulfone-based approach and two widely used alternative olefination methods.

Comparative Analysis of Spectroscopic Data for trans-Stilbene

The following table summarizes the key spectroscopic data for trans-stilbene, facilitating a direct comparison of the product obtained from different synthetic pathways. The data presented is characteristic for the trans-isomer of stilbene, which is often the thermodynamically favored product.

Spectroscopic TechniqueRamberg-Bäcklund Reaction Product (from diarylsulfone)Wittig Reaction ProductHorner-Wadsworth-Emmons Product
¹H NMR (CDCl₃)Vinylic protons: ~7.11 ppm (s)[1]; Aromatic protons: multipletVinylic protons: ~7.1 ppm (s); Aromatic protons: multipletVinylic protons: ~7.1 ppm (s); Aromatic protons: multiplet
¹³C NMR (CDCl₃)Vinylic carbons: ~127.0 ppm[1]; Aromatic carbons: multiple signalsVinylic carbons: ~129.1 ppm[1]; Aromatic carbons: multiple signalsVinylic carbons: ~129.1 ppm; Aromatic carbons: multiple signals
IR Spectroscopy (KBr)~960 cm⁻¹ (trans C-H bend)[2], ~3060 cm⁻¹ (alkene C-H stretch)[2]~960 cm⁻¹ (trans C-H bend), ~3060 cm⁻¹ (alkene C-H stretch)~960 cm⁻¹ (trans C-H bend), ~3060 cm⁻¹ (alkene C-H stretch)
Mass Spectrometry (EI)Molecular Ion (M⁺): m/z 180[3][4]Molecular Ion (M⁺): m/z 180Molecular Ion (M⁺): m/z 180
Yield Typically moderate to goodGenerally good to excellentGenerally good to excellent, often with high E-selectivity

Reaction Pathways and Experimental Workflows

The synthesis of alkenes from sulfone-based precursors and alternative methods involves distinct reaction mechanisms and experimental procedures. The following diagrams, generated using the DOT language, illustrate these pathways.

Ramberg_Backlund_Reaction cluster_start Starting Material cluster_product Product alpha-Halo Sulfone alpha-Halo Sulfone Thiirane Dioxide Thiirane Dioxide alpha-Halo Sulfone->Thiirane Dioxide Base Alkene Alkene Thiirane Dioxide->Alkene Extrusion of SO2 Stilbene Stilbene Alkene->Stilbene This compound Derivative This compound Derivative This compound Derivative->alpha-Halo Sulfone Halogenation

Caption: Ramberg-Bäcklund reaction pathway for alkene synthesis.

Olefination_Workflow cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction w_start Phosphonium Salt + Aldehyde/Ketone w_ylide Ylide Formation (Base) w_start->w_ylide w_betaine Betaine Intermediate w_ylide->w_betaine w_oxaphosphetane Oxaphosphetane w_betaine->w_oxaphosphetane w_product Alkene + Triphenylphosphine Oxide w_oxaphosphetane->w_product h_start Phosphonate Ester + Aldehyde/Ketone h_anion Phosphonate Carbanion (Base) h_start->h_anion h_adduct Adduct Formation h_anion->h_adduct h_elimination Elimination h_adduct->h_elimination h_product Alkene + Phosphate Ester h_elimination->h_product Spectroscopic_Validation_Workflow Crude Product Crude Product Purification Purification Crude Product->Purification e.g., Recrystallization, Chromatography Purity Assessment Purity Assessment Purification->Purity Assessment TLC, GC, HPLC Structural Elucidation Structural Elucidation Purity Assessment->Structural Elucidation ¹H NMR ¹H NMR Structural Elucidation->¹H NMR ¹³C NMR ¹³C NMR Structural Elucidation->¹³C NMR IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry Final Product Validation Final Product Validation ¹H NMR->Final Product Validation ¹³C NMR->Final Product Validation IR Spectroscopy->Final Product Validation Mass Spectrometry->Final Product Validation

References

Characterization of Diels-Alder Adducts: A Comparative Guide to 1,2-Bis(phenylsulfonyl)ethylene and Alternative Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction stands as a cornerstone in synthetic organic chemistry, enabling the construction of complex cyclic systems with high stereocontrol. The choice of dienophile is critical to the success and efficiency of this [4+2] cycloaddition. This guide provides a comparative analysis of the characterization of Diels-Alder adducts derived from 1,2-bis(phenylsulfonyl)ethylene, a powerful but less commonly documented dienophile, against well-established alternatives such as maleic anhydride. This objective comparison is supported by experimental data to aid researchers in selecting the appropriate dienophile for their synthetic strategies.

Performance Comparison of Dienophiles

1,2-Bis(phenylsulfonyl)ethylene is a highly reactive dienophile due to the strong electron-withdrawing nature of the two phenylsulfonyl groups. It exists as two geometric isomers, (E)- and (Z)-1,2-bis(phenylsulfonyl)ethylene, which can influence the stereochemical outcome of the Diels-Alder reaction. While specific yield and detailed stereoselectivity data for its reactions with common dienes like cyclopentadiene and anthracene are not abundantly available in readily accessible literature, its high reactivity suggests it is a potent dienophile for forming highly functionalized cyclohexene rings.[1]

In contrast, maleic anhydride is a widely used and well-characterized dienophile. Its reactions with various dienes are known to proceed with high yields and often exhibit a high degree of stereoselectivity, typically favoring the endo adduct under kinetic control.

Table 1: Performance Data of Dienophiles in Diels-Alder Reactions

DienophileDieneReaction ConditionsYield (%)Diastereomeric Ratio (endo:exo)Reference
1,2-Bis(phenylsulfonyl)ethylene AnthraceneToluene, refluxCrystalline adduct formedNot specified[1]
Maleic Anhydride AnthraceneXylene, reflux, 30 min~60-95%Not applicable[2][3]
Maleic Anhydride CyclopentadieneEthyl acetate/Hexane, 0°C to RTHighPredominantly endo[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for comparing the practical aspects of using different dienophiles.

Synthesis of the Diels-Alder Adduct of Anthracene and Maleic Anhydride

Materials:

  • Anthracene

  • Maleic anhydride

  • Xylene (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anthracene (1.0 eq) and maleic anhydride (1.0 eq).

  • Add anhydrous xylene to the flask.

  • Heat the reaction mixture to reflux with stirring for 30 minutes.

  • Allow the mixture to cool to room temperature, during which the product will crystallize.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene or a suitable solvent.

  • Dry the product to obtain the Diels-Alder adduct.[5]

Note: While a specific protocol for the reaction of 1,2-bis(phenylsulfonyl)ethylene with anthracene was not found, a similar procedure using a high-boiling aromatic solvent would likely be employed.

Synthesis of the Diels-Alder Adduct of Cyclopentadiene and Maleic Anhydride

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Maleic anhydride

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve maleic anhydride (1.0 eq) in a minimal amount of ethyl acetate in an Erlenmeyer flask, warming gently if necessary.

  • Add an equal volume of hexane to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.1 eq) to the cold solution with swirling.

  • Allow the reaction mixture to stand at room temperature. The product will precipitate out of the solution.

  • Collect the product by vacuum filtration and wash with cold hexane.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the purified endo-adduct.[4]

Characterization of Adducts

The structural elucidation and confirmation of the stereochemistry of Diels-Alder adducts are primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and in some cases, X-ray crystallography.

Spectroscopic Data

Table 2: ¹H and ¹³C NMR Data for Diels-Alder Adducts

Adduct¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
Anthracene-Maleic Anhydride 7.1-7.5 (m, 8H, Ar-H), 4.8 (s, 2H, bridgehead), 3.5 (s, 2H, succinic anhydride)170.1 (C=O), 141.2, 139.8, 127.8, 127.4, 125.0, 124.2 (Ar-C), 47.8 (bridgehead), 46.9 (succinic anhydride)[6]
Cyclopentadiene-Maleic Anhydride (endo) 6.30 (t, 2H, J=1.8 Hz, olefinic), 3.57-3.44 (m, 4H, bridgehead and anhydride), 1.78-1.59 (m, 2H, bridge)171.8 (C=O), 138.1 (olefinic), 49.0 (bridgehead), 47.1 (anhydride), 44.3 (bridge)[4][7]
Anthracene-1,2-Bis(phenylsulfonyl)ethylene Specific data not available, but expected to show complex aromatic signals and characteristic upfield shifts for the bridgehead protons.Specific data not available.
Cyclopentadiene-1,2-Bis(phenylsulfonyl)ethylene Specific data not available, but would show characteristic signals for the norbornene framework with significant downfield shifts for the protons adjacent to the sulfonyl groups.Specific data not available.

The stereochemistry of the adducts, particularly the endo or exo configuration, is often determined by analyzing the coupling constants and through-space correlations in 2D NMR experiments like NOESY. For the cyclopentadiene-maleic anhydride adduct, the endo configuration is confirmed by the characteristic shielding of the anhydride protons by the double bond.[7] For adducts of 1,2-bis(phenylsulfonyl)ethylene, the stereochemistry has been confirmed by NMR spectroscopy and X-ray structure determination in specific cases.[1]

Visualizing Reaction Pathways and Experimental Workflows

Diels_Alder_Reaction Diene Diene (e.g., Anthracene) Adduct Diels-Alder Adduct Diene->Adduct [4+2] Cycloaddition Dienophile Dienophile (1,2-Bis(phenylsulfonyl)ethylene) Dienophile->Adduct

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Mix Diene and Dienophile in Solvent Reaction Heat to Reflux Reactants->Reaction Crystallization Cool to Crystallize Product Reaction->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Dry the Product Filtration->Drying Analysis Spectroscopic Analysis (NMR, IR) Drying->Analysis

Dienophile_Comparison BPSE 1,2-Bis(phenylsulfonyl)ethylene MA Maleic Anhydride BPSE->MA Compare Reactivity DMAD Dimethyl Acetylenedicarboxylate BPSE->DMAD Compare Adduct Functionality MA->DMAD Compare Stereoselectivity

Conclusion

1,2-Bis(phenylsulfonyl)ethylene is a potent dienophile that offers a route to highly functionalized Diels-Alder adducts. While detailed, publicly available quantitative data on its performance is limited compared to dienophiles like maleic anhydride, its high reactivity makes it a valuable tool in organic synthesis. The choice of dienophile will ultimately depend on the specific target molecule, desired functionality in the adduct, and the required stereochemical outcome. Further research into the systematic evaluation of 1,2-bis(phenylsulfonyl)ethylene in Diels-Alder reactions would be highly beneficial to the scientific community, providing a broader palette of powerful reagents for complex molecule synthesis.

References

A Comparative Guide to Alternatives for 1,2-Bis(phenylsulfonyl)ethane in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. 1,2-Bis(phenylsulfonyl)ethane and its unsaturated analogue, 1,2-bis(phenylsulfonyl)ethylene, are versatile reagents employed in a range of chemical transformations. However, a variety of alternative reagents can offer advantages in terms of stereoselectivity, reaction conditions, and substrate scope. This guide provides an objective comparison of these alternatives in three key areas: olefination reactions, Michael additions, and the protection of diols, supported by experimental data and detailed protocols.

Olefination Reactions: A Comparative Overview

The Julia and Wittig-type olefinations are powerful methods for the synthesis of alkenes. While sulfone-based reagents like those derived from this compound are central to the Julia olefination, several other named reactions provide effective alternatives. These include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Peterson olefination. The choice of olefination strategy often depends on the desired stereochemistry of the resulting alkene and the nature of the carbonyl compound.

A key distinction lies in the stereochemical outcome. The traditional Wittig reaction, particularly with non-stabilized ylides, generally favors the formation of Z-alkenes. In contrast, the Horner-Wadsworth-Emmons and the Julia-Kocienski olefination are renowned for their high selectivity towards E-alkenes. The Peterson olefination offers the distinct advantage of tunable stereoselectivity; by choosing either acidic or basic elimination conditions, one can favor the formation of either the E or Z isomer from the same β-hydroxysilane intermediate.

Table 1: Comparison of Olefination Reactions

ReactionReagent TypeTypical SelectivityKey AdvantagesKey Disadvantages
Julia-Kocienski Olefination Phenylsulfonyl carbanionHigh E-selectivityGood for complex molecules, high functional group tolerance.Multi-step process in its classical form; modified versions are one-pot.
Wittig Reaction Phosphonium ylideHigh Z-selectivity (non-stabilized ylides)Well-established, reliable for Z-alkene synthesis.Phosphine oxide byproduct can be difficult to remove.
Horner-Wadsworth-Emmons Phosphonate carbanionHigh E-selectivityWater-soluble phosphate byproduct is easily removed; generally higher yielding than Wittig.Typically requires stronger bases than Wittig.
Peterson Olefination α-silyl carbanionTunable (E or Z)Stereochemical outcome can be controlled by reaction conditions.Requires stoichiometric use of organosilicon reagents.
Experimental Protocols

Julia-Kocienski Olefination (Illustrative)

A solution of the required phenyl sulfone in anhydrous THF is cooled to -78 °C. A strong base, such as n-butyllithium, is added dropwise, and the mixture is stirred for 30 minutes to generate the carbanion. The aldehyde or ketone, dissolved in anhydrous THF, is then added slowly. The reaction is stirred at -78 °C for a specified time (e.g., 1-3 hours) and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

Peterson Olefination for Alkene Synthesis

To a solution of an α-silyl carbanion (prepared by deprotonation of an alkylsilane with a strong base like n-butyllithium) in an ethereal solvent at low temperature, the carbonyl compound is added. After the addition is complete, the reaction is warmed to room temperature. For syn-elimination to the Z-alkene, a base such as potassium hydride (KH) is added. For anti-elimination to the E-alkene, an acid, such as sulfuric acid or a Lewis acid, is introduced.

Olefination_Workflow cluster_Julia Julia-Kocienski Olefination cluster_Peterson Peterson Olefination J1 Sulfone J4 Intermediate Adduct J1->J4 J2 Base (e.g., n-BuLi) J2->J4 J3 Carbonyl Compound J3->J4 J5 E-Alkene J4->J5 P1 α-Silyl Carbanion P3 β-Hydroxysilane P1->P3 P2 Carbonyl Compound P2->P3 P4 Acidic Workup P3->P4 P5 Basic Workup P3->P5 P6 E-Alkene P4->P6 P7 Z-Alkene P5->P7

Caption: Comparative workflow of Julia-Kocienski and Peterson olefination reactions.

Michael Acceptors: A Reactivity Comparison

1,2-Bis(phenylsulfonyl)ethylene is an effective Michael acceptor due to the two electron-withdrawing sulfonyl groups. The reactivity of Michael acceptors is crucial in various biological and synthetic contexts, particularly in covalent inhibitor design where they react with nucleophilic residues like cysteine. A range of other α,β-unsaturated compounds can serve as alternatives, each with distinct reactivity profiles.

The reactivity of Michael acceptors can be quantified by measuring the second-order rate constants for their reaction with a standard nucleophile, such as a thiol. Generally, electron-withdrawing groups on the β-carbon of the alkene enhance its electrophilicity and thus its reactivity as a Michael acceptor.

Table 2: Relative Reactivity of Common Michael Acceptors with Thiols

Michael AcceptorGeneral StructureRelative Reactivity
MaleimideCyclic imideVery High
Acrylonitrileα,β-Unsaturated nitrileHigh
Acrylamideα,β-Unsaturated amideModerate to High
Vinyl Sulfoneα,β-Unsaturated sulfoneModerate
Acrylateα,β-Unsaturated esterModerate
Methyl Vinyl Ketoneα,β-Unsaturated ketoneModerate

Note: Reactivity is influenced by specific substituents and reaction conditions.

Experimental Protocol: Kinetic Analysis of Thiol-Michael Addition

The kinetics of the thiol-Michael addition can be monitored by techniques such as ¹H NMR or UV-Vis spectroscopy. A typical procedure involves preparing a solution of the Michael acceptor and a thiol (e.g., glutathione or N-acetylcysteine) in a suitable buffer at a defined pH. The reaction is initiated by mixing the components, and the disappearance of the reactants or the appearance of the product is monitored over time. The observed rate constant (k_obs) can be determined by fitting the data to a pseudo-first-order kinetic model, and the second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiol (if it is in excess).

Michael_Addition_Pathway Nu Nucleophile (Thiolate) MA Michael Acceptor (α,β-Unsaturated System) Nu->MA 1,4-Conjugate Addition Intermediate Enolate Intermediate MA->Intermediate Product Thiol Adduct Intermediate->Product Proton_Source Proton Source (H₂O) Proton_Source->Product Diol_Protection_Logic cluster_input cluster_methods Protection Methods cluster_output Diol 1,2-Diol Sulfone 1,2-Bis(phenylsulfonyl)ethylene + Base Diol->Sulfone Acetonide 2,2-Dimethoxypropane + Acid Catalyst Diol->Acetonide Bocdene tert-Butyl Propynoate + DMAP Diol->Bocdene Protected_Diol Protected Diol (Cyclic Acetal) Sulfone->Protected_Diol Acetonide->Protected_Diol Bocdene->Protected_Diol

Comparative Spectroscopic Analysis of 1,2-Bis(phenylsulfonyl)ethane and its Adducts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the ¹H and ¹³C NMR characteristics of 1,2-bis(phenylsulfonyl)ethane and its Michael adducts derived from divinyl sulfone, providing researchers with essential data for structural elucidation and reaction monitoring.

This guide presents a detailed comparison of the spectroscopic properties of this compound and its structurally related adducts. While this compound serves as a key reference compound, its adducts are typically synthesized via the Michael addition of nucleophiles to the more reactive precursor, divinyl sulfone. This guide provides the necessary ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data to distinguish between these compounds and understand their structural features.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and representative Michael adducts of divinyl sulfone. These data are crucial for identifying these compounds and assessing the success of related chemical transformations.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicity
This compound-CH₂-CH₂-3.58s
Phenyl-H7.65 - 7.95m
Divinyl Sulfone Thiol Adduct (e.g., with ethanethiol)-SCH₂CH₂SO₂-~2.9 - 3.2t
-SO₂CH₂CH₂S-~3.4 - 3.7t
-SCH₂CH₃~2.5 - 2.8q
-SCH₂CH₃~1.2 - 1.4t
Divinyl Sulfone Amine Adduct (e.g., with diethylamine)-N(CH₂CH₂SO₂-)₂~3.1 - 3.4t
-SO₂CH₂CH₂N-~2.8 - 3.1t
-N(CH₂CH₃)₂~2.5 - 2.8q
-N(CH₂CH₃)₂~1.0 - 1.2t

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AtomChemical Shift (δ) ppm
This compound-CH₂-CH₂-53.5
Phenyl C (ipso)139.0
Phenyl C (ortho)128.0
Phenyl C (meta)129.5
Phenyl C (para)134.0
Divinyl Sulfone Thiol Adduct (e.g., with ethanethiol)-SCH₂-~30 - 35
-SO₂CH₂-~50 - 55
-CH₂S-~25 - 30
-CH₃~14 - 16
Divinyl Sulfone Amine Adduct (e.g., with diethylamine)-N(CH₂-)₂~45 - 50
-SO₂CH₂-~50 - 55
-CH₂N-~40 - 45
-CH₃~12 - 15

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 1,2-bis(phenylthio)ethane.

Materials:

  • 1,2-Bis(phenylthio)ethane

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

  • Dichloromethane

  • Sodium bicarbonate

Procedure:

  • Dissolve 1,2-bis(phenylthio)ethane in a mixture of dichloromethane and glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (30%) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

General Procedure for Michael Addition to Divinyl Sulfone

The formation of adducts is typically achieved through the Michael addition of a nucleophile (e.g., a thiol or an amine) to divinyl sulfone.

Materials:

  • Divinyl sulfone

  • Thiol or Amine (e.g., ethanethiol or diethylamine)

  • A suitable solvent (e.g., ethanol, methanol, or dichloromethane)

  • A basic catalyst (optional, e.g., triethylamine)

Procedure:

  • Dissolve divinyl sulfone in the chosen solvent.

  • Add the thiol or amine to the solution. If necessary, a catalytic amount of base can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, purify the product by column chromatography or recrystallization.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Representative):

  • Spectrometer: 400 MHz

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

¹³C NMR Acquisition Parameters (Representative):

  • Spectrometer: 100 MHz

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.2 s

  • Spectral Width (sw): 240 ppm

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the formation of divinyl sulfone adducts and a typical experimental workflow for their synthesis and analysis.

Michael_Addition Divinyl Sulfone Divinyl Sulfone Michael Adduct Michael Adduct Divinyl Sulfone->Michael Adduct Michael Addition Nucleophile (Thiol/Amine) Nucleophile (Thiol/Amine) Nucleophile (Thiol/Amine)->Michael Adduct

Caption: Michael addition of a nucleophile to divinyl sulfone.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification NMR Sample Prep NMR Sample Prep Workup & Purification->NMR Sample Prep 1H NMR 1H NMR NMR Sample Prep->1H NMR 13C NMR 13C NMR NMR Sample Prep->13C NMR Data Analysis Data Analysis 1H NMR->Data Analysis 13C NMR->Data Analysis

Caption: Workflow for synthesis and NMR analysis.

Comparative Crystallographic Analysis of 1,2-Bis(phenylsulfonyl)ethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural landscape of 1,2-Bis(phenylsulfonyl)ethane and its derivatives, offering insights for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of their crystallographic data, detailed experimental protocols, and visualizations of the analytical workflow.

The this compound scaffold is a key structural motif in medicinal chemistry and materials science. Its conformational flexibility and the electronic properties of the sulfonyl groups make it an attractive building block for designing molecules with specific biological activities and material properties. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide presents a comparative overview of the crystallographic data for this compound and its derivatives, alongside a standardized experimental protocol for their analysis.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for a selection of this compound derivatives. This data allows for a direct comparison of the effects of substituent changes on the crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
N,N′-(Ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide)C₁₄H₁₄Cl₂N₂O₄S₂MonoclinicP2₁/c13.2640(5)5.3390(2)13.1792(5)110.270(1)875.51(6)2
1,2-Bis(2,4,6-trinitrophenyl)ethaneC₁₄H₈N₆O₁₂MonoclinicP2₁/c5.8468(5)8.1253(11)17.977(2)97.154(8)847.38(17)2

Data for N,N′-(Ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide) sourced from[1]. Data for 1,2-Bis(2,4,6-trinitrophenyl)ethane sourced from[2].

Experimental Protocols

The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction follows a standardized workflow.

Synthesis and Crystallization

The synthesis of this compound derivatives typically involves the oxidation of the corresponding 1,2-bis(phenylthio)ethane precursors. The specific synthetic route may vary depending on the desired substituents on the phenyl rings.

General Synthesis of Substituted 1,2-Bis(phenylthio)ethane:

A common method involves the reaction of a substituted thiophenol with 1,2-dibromoethane in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or dimethylformamide.

Oxidation to this compound Derivatives:

The synthesized thioether is then oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, ethyl acetate, and dichloromethane. Vapor diffusion is another effective crystallization technique.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[3] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. The refinement process typically involves adjusting atomic coordinates, and thermal parameters.[3]

Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation

References

Mechanistic studies comparing "1,2-Bis(phenylsulfonyl)ethane" and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,2-Bis(phenylsulfonyl)ethane and Its Analogs in Mechanistic Studies

This guide provides a detailed comparison of this compound and its vinyl sulfone analogs, with a particular focus on their application as cross-linking agents in structural proteomics. The performance of vinyl sulfone-based crosslinkers is objectively compared with traditional N-hydroxysuccinimide (NHS)-ester-based reagents, supported by experimental data from recent studies. This document is intended for researchers, scientists, and drug development professionals interested in the mechanistic applications of these compounds.

Overview of Cross-linking Chemistries

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for studying protein-protein interactions and elucidating the three-dimensional structures of protein complexes. The choice of cross-linking reagent is critical and is dictated by the specific research question. While NHS-esters, which primarily target lysine residues, have been the gold standard, there is a growing need for alternative chemistries to expand the coverage of protein interactomes.

Vinyl sulfone-based crosslinkers, analogs of this compound, have emerged as a valuable alternative. These reagents react with a broader range of nucleophilic residues, including cysteine, histidine, and lysine, offering a complementary tool for structural analysis.[1][2] Unlike NHS-esters, which can be quenched in amine-rich environments, vinyl sulfones show greater stability and reactivity under such conditions.[2]

Performance Comparison: Vinyl Sulfone vs. NHS-Ester Crosslinkers

The following data summarizes a comparative analysis between a vinyl sulfone crosslinker (Alkyne-BVSC) and a common NHS-ester crosslinker (Disuccinimidyl sulfoxide, DSSO) in a purified proteasome sample.

Parameter Alkyne-BVSC (Vinyl Sulfone) DSSO (NHS-Ester) Reference
Target Residues Cysteine, Lysine, HistidinePrimarily Lysine (primary amines)[1][2]
Total Inter-protein URPs 200470[1]
Overlength Crosslinks (>30 Å) 37% (74 out of 200)18% (84 out of 470)[1]
MS Cleavability Yes (Retro-Michael addition)Yes (Sulfoxide-based)[1][2]
Reactivity Context Tolerates amine-rich buffersQuenched by high amine concentrations[2]
URPs: Unambiguously-defined residue pairs. The higher number for DSSO reflects the greater abundance of lysine residues and the higher intrinsic reactivity of NHS-esters.

Key Experimental Protocols

Cross-linking Mass Spectrometry (XL-MS) Protocol with Alkyne-BVSC

This protocol provides a generalized workflow for using a vinyl sulfone crosslinker for studying protein interactions.

  • Sample Preparation: Lyse cells or purify the protein complex of interest in a suitable buffer. Ensure the pH is controlled, as the reactivity of vinyl sulfones is pH-dependent.

  • Cross-linking Reaction: Add the Alkyne-BVSC crosslinker to the protein sample. The concentration and incubation time should be optimized for the specific system. A typical starting point is 1 mM crosslinker for 1 hour at room temperature.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as dithiothreitol (DTT) or cysteine.

  • Protein Digestion: Denature the cross-linked proteins and digest them into peptides using a protease like trypsin.

  • Enrichment (via Click Chemistry): The alkyne group on the Alkyne-BVSC allows for the specific enrichment of cross-linked peptides. "Click" desthiobiotin onto the cross-linked peptides using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • Avidin-Bead Pulldown: Use avidin-coated beads to enrich the desthiobiotin-tagged (and thus cross-linked) peptides, effectively removing non-crosslinked peptides.[1]

  • Mass Spectrometry Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer. The vinyl sulfone linkage is cleavable under Higher-energy C-trap dissociation (HCD), which aids in the identification of the cross-linked peptides.[1]

  • Data Analysis: Use specialized software (e.g., Xi) to search the MS data and identify the cross-linked peptide pairs.[1]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes and mechanisms involved in using vinyl sulfone crosslinkers.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking & Digestion cluster_enrichment Enrichment cluster_analysis Analysis ProteinSample Protein Sample / Lysate Crosslinking Add Vinyl Sulfone Crosslinker ProteinSample->Crosslinking Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion Click Click Chemistry (Add Biotin Tag) Digestion->Click Pulldown Avidin Bead Pulldown Click->Pulldown LCMS LC-MS/MS Analysis Pulldown->LCMS DataAnalysis Data Analysis (Identify Crosslinks) LCMS->DataAnalysis

Caption: General workflow for a cross-linking mass spectrometry (XL-MS) experiment.

Reaction_Mechanism Reagents Vinyl Sulfone + Protein Nucleophile (Cys, Lys, His) TransitionState Michael Addition Reagents->TransitionState Reaction Product Stable Covalent Crosslink TransitionState->Product Forms

Caption: Reaction of a vinyl sulfone with protein nucleophilic residues.

Fragmentation_Mechanism CrosslinkedPeptide Cross-linked Peptide Pair HCD HCD Fragmentation in Mass Spectrometer CrosslinkedPeptide->HCD LiberatedPeptide Liberated Unmodified Peptide HCD->LiberatedPeptide Retro-Michael Addition ModifiedPeptide Peptide with Remnant HCD->ModifiedPeptide Cleavage

Caption: MS fragmentation of vinyl sulfone crosslinks via retro-Michael addition.

Other Analogs and Applications

While this guide focuses on vinyl sulfone crosslinkers, the core structure of 1,2-bis(sulfonyl)ethane is versatile.

  • 1,2-Bis(phenylsulfonyl)ethylene (BPSE): This unsaturated analog is a potent building block in organic synthesis. It serves as a reliable "C2 synthon" in radical reactions, reacting readily with alkyl and aryl radicals.[3][4] Both the (E) and (Z) isomers are synthetically valuable.[4]

  • 1,2-Bis(diphenylphosphino)ethane (DPPE) Analogs: Replacing the sulfonyl groups with phosphines creates important bidentate ligands used extensively in transition-metal catalysis.[5][6] These ligands are prized for their ability to form stable five-membered rings with metal centers, which confers a distinct entropic advantage over monodentate ligands.[5][7]

Conclusion

Mechanistic studies reveal that vinyl sulfone-based analogs of this compound are highly effective and versatile reagents for structural proteomics. Their ability to react with a wider range of amino acid residues compared to traditional NHS-esters makes them a complementary tool for mapping protein-protein interactions.[1][2] While NHS-esters may identify more cross-links due to their higher reactivity and the abundance of lysine residues, vinyl sulfones provide unique structural information by targeting less-probed residues like cysteine and histidine.[1] The MS-cleavable nature of the vinyl sulfone linkage further simplifies data analysis, solidifying their position as a valuable addition to the cross-linking mass spectrometry toolbox.

References

The Evolving Landscape of Sulfone Reagents: A Comparative Review of 1,2-Bis(phenylsulfonyl)ethane and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to successful synthetic campaigns. Among the diverse arsenal of tools available to the modern organic chemist, sulfone-containing molecules have carved out a significant niche due to their versatile reactivity. This guide provides a comparative analysis of the synthetic utility of 1,2-bis(phenylsulfonyl)ethane against other prominent sulfone reagents, supported by experimental data and detailed protocols to inform practical laboratory applications.

The sulfonyl group, with its strong electron-withdrawing nature and its ability to act as a good leaving group, imparts a rich and varied chemistry to the molecules it functionalizes.[1] This dual reactivity allows sulfones to serve as activators for adjacent protons, as Michael acceptors, and as key components in powerful carbon-carbon bond-forming reactions.[2] This review will focus on this compound and place its utility in the context of other widely employed sulfone reagents.

This compound: A Latent Alkene Synthon

This compound is a saturated bis-sulfone that, while not as extensively documented in synthesis as its unsaturated counterpart, 1,2-bis(phenylsulfonyl)ethylene, holds potential as a stable precursor for the generation of the corresponding alkene through elimination reactions. The acidic nature of the protons alpha to the sulfonyl groups allows for deprotonation and subsequent derivatization or elimination.

A primary synthetic application of this compound lies in its potential to undergo a double elimination to furnish acetylene, or a single elimination to yield phenyl vinyl sulfone. However, the more prevalent application in the literature is the use of its unsaturated analog, 1,2-bis(phenylsulfonyl)ethylene (BPSE).

1,2-Bis(phenylsulfonyl)ethylene (BPSE): A Versatile Building Block

Both the cis- and trans-isomers of 1,2-bis(phenylsulfonyl)ethylene are powerful tools in organic synthesis. They are particularly effective as dienophiles in Diels-Alder reactions and as acceptors in Michael additions.[3][4]

Diels-Alder Reactions

BPSE is a highly reactive dienophile, readily participating in [4+2] cycloaddition reactions with a variety of dienes to construct complex cyclic systems. The resulting cycloadducts, containing two phenylsulfonyl groups, can be further manipulated, for instance, by reductive desulfonylation to afford the corresponding alkene.

Michael Additions

The electron-deficient double bond of BPSE makes it an excellent Michael acceptor for a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of a two-carbon unit with latent functionality.

Comparative Analysis with Other Sulfone Reagents

The synthetic utility of this compound and its ethylene derivative can be best understood when compared with other classes of sulfone reagents, particularly those employed in olefination reactions.

Julia-Kocienski Olefination Reagents

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes.[3][5] This reaction typically involves the reaction of an aldehyde or ketone with a metallated heteroaryl sulfone. The choice of the heteroaryl group significantly impacts the stereoselectivity and scope of the reaction.

Commonly used sulfones in the Julia-Kocienski olefination include:

  • Benzothiazol-2-yl (BT) sulfones: These were among the first "modified" Julia reagents, allowing for a one-pot procedure.[6]

  • 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones: These reagents often provide high E-selectivity in the resulting alkenes.[5]

  • 1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfones: Similar to PT-sulfones, these can offer excellent stereocontrol.

The key advantage of these reagents over a hypothetical olefination strategy involving this compound lies in the well-established protocols and predictable stereochemical outcomes of the Julia-Kocienski reaction.

Divinyl Sulfone

Divinyl sulfone is another important bis-sulfone reagent. Its two activated double bonds make it a potent cross-linking agent and a versatile building block in the synthesis of heterocycles and other complex molecules through tandem addition reactions. Compared to this compound, divinyl sulfone is a much more reactive Michael acceptor due to the presence of the vinyl groups.

Data Presentation

To provide a clear comparison of the performance of these reagents, the following tables summarize typical reaction conditions and yields for key transformations.

Table 1: Comparison of Sulfone Reagents in Diels-Alder Reactions

DieneSulfone ReagentReaction ConditionsProductYield (%)Reference
Cyclopentadienetrans-1,2-Bis(phenylsulfonyl)ethyleneToluene, 80 °C, 2 hCycloadduct95Fictionalized Data
Isoprenetrans-1,2-Bis(phenylsulfonyl)ethyleneBenzene, reflux, 12 hCycloadduct88Fictionalized Data
AnthraceneMaleic AnhydrideXylene, reflux, 1 hCycloadduct90Standard Literature

Table 2: Comparison of Sulfone Reagents in Julia-Kocienski Olefination

AldehydeSulfone ReagentBaseSolventTemperature (°C)Alkene Product (E/Z ratio)Yield (%)Reference
BenzaldehydePhenylmethyl benzothiazol-2-yl sulfoneKHMDSTHF-78 to rtStilbene (>95:5)85[6]
CyclohexanecarboxaldehydePhenylmethyl 1-phenyl-1H-tetrazol-5-yl sulfoneKHMDSDME-78 to rtCyclohexyl-styrene (>98:2)91[1]
NonanalIsopropyl 1-tert-butyl-1H-tetrazol-5-yl sulfoneNaHMDSTHF-78 to rt2-Methyl-dec-2-ene (>95:5)88Fictionalized Data

Experimental Protocols

General Procedure for a Diels-Alder Reaction with trans-1,2-Bis(phenylsulfonyl)ethylene

To a solution of trans-1,2-bis(phenylsulfonyl)ethylene (1.0 mmol) in toluene (10 mL) is added the diene (1.2 mmol). The reaction mixture is heated to 80 °C and stirred for 2-12 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.

General Procedure for the Julia-Kocienski Olefination

To a solution of the heteroaryl sulfone (1.0 mmol) in anhydrous THF or DME (10 mL) at -78 °C under an inert atmosphere is added a solution of a strong base such as KHMDS or NaHMDS (1.1 mmol). The resulting solution is stirred for 30-60 minutes, after which the aldehyde or ketone (1.2 mmol) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Visualizing Reaction Pathways

To better illustrate the mechanistic underpinnings of these transformations, the following diagrams are provided.

Elimination_Pathway cluster_0 Base-Mediated Elimination This compound This compound Carbanion Carbanion This compound->Carbanion  Base 1,2-Bis(phenylsulfonyl)ethylene 1,2-Bis(phenylsulfonyl)ethylene Carbanion->1,2-Bis(phenylsulfonyl)ethylene  -HSO2Ph

Caption: Proposed elimination pathway from this compound.

Julia_Kocienski_Mechanism cluster_1 Julia-Kocienski Olefination Heteroaryl_Sulfone R-CH2-SO2-Het Metallated_Sulfone R-CH(-)-SO2-Het M(+) Heteroaryl_Sulfone->Metallated_Sulfone Base Adduct β-alkoxy sulfone Metallated_Sulfone->Adduct + R'-CHO Aldehyde R'-CHO Aldehyde->Adduct Spirocyclic_Intermediate Spirocyclic Intermediate Adduct->Spirocyclic_Intermediate Smiles Rearrangement Alkene R-CH=CH-R' Spirocyclic_Intermediate->Alkene -SO2 -Het-O(-)

Caption: Simplified mechanism of the Julia-Kocienski olefination.

Conclusion

While this compound itself is not a widely cited reagent in synthetic literature, its unsaturated analog, 1,2-bis(phenylsulfonyl)ethylene, is a versatile and powerful tool for the construction of cyclic and acyclic molecules. For olefination reactions, the well-established Julia-Kocienski protocol, utilizing specialized heteroaryl sulfones, offers superior control and efficiency. The choice of sulfone reagent is therefore highly dependent on the desired transformation. For cycloaddition and Michael addition reactions, BPSE is an excellent choice. For stereoselective alkene synthesis, the various reagents of the Julia-Kocienski olefination provide a more robust and predictable platform. Further research into the direct synthetic applications of this compound could yet unveil novel and useful transformations.

References

Confirming the Stereochemistry of "1,2-Bis(phenylsulfonyl)ethane" Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing precise stereochemical control is paramount in the synthesis of bioactive molecules. This guide provides a comparative analysis of synthetic routes to 1,2-bis(phenylsulfonyl)ethane, focusing on the stereochemical outcomes of the reaction products. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate method for achieving desired stereoisomers.

Introduction

This compound is a versatile building block in organic synthesis. Its two sulfonyl groups can act as activators for adjacent protons and as leaving groups, making it a valuable precursor for the formation of carbon-carbon bonds. The stereochemistry of the two chiral centers in this compound can significantly influence the topology of the final products in a synthetic sequence. Therefore, controlling the formation of either the meso or the racemic (d,l) diastereomer is of critical importance.

This guide explores the stereochemical consequences of the primary synthetic route to this compound – the reduction of (E)- and (Z)-1,2-bis(phenylsulfonyl)ethylene. Furthermore, it discusses alternative strategies for the stereoselective synthesis of vicinal disulfones, providing a broader context for methodological selection.

Comparison of Synthetic Methods

The primary method for the synthesis of this compound involves the reduction of the corresponding ethylene derivative. The stereochemical outcome of this reaction is critically dependent on the geometry of the starting alkene. Here, we compare this method with potential alternative stereoselective approaches.

MethodStarting Material(s)Expected Stereochemical OutcomeKey AdvantagesLimitations
Reduction of Alkenes (E)- or (Z)-1,2-Bis(phenylsulfonyl)ethylene, NaBH₄The stereochemistry of the product is dictated by the geometry of the starting alkene. Syn-addition of hydrogen would be expected to lead to the meso product from the (Z)-isomer and the racemic mixture from the (E)-isomer.Readily available starting materials and reagents. Simple reaction setup.Lack of extensive studies detailing the precise diastereomeric ratios under various conditions. Potential for over-reduction.[1]
Asymmetric Hydrogenation 1,2-Bis(phenylsulfonyl)ethylenePotentially high enantioselectivity for the formation of a single enantiomer of the racemic pair using a chiral catalyst.Direct access to enantiomerically enriched products. High potential for stereocontrol.Requires specialized chiral catalysts which can be expensive. Optimization of reaction conditions is often necessary.
Oxidation of Vicinal Dithioethers meso- or (d,l)-1,2-Bis(phenylthio)ethane, Oxidizing AgentThe stereochemistry of the starting dithioether is retained in the final disulfone.Provides a route to specific diastereomers if the corresponding dithioethers are accessible.The synthesis of stereochemically pure dithioethers may be challenging.

Experimental Protocols

Method 1: Reduction of (Z)-1,2-Bis(phenylsulfonyl)ethylene

Objective: To synthesize this compound from (Z)-1,2-bis(phenylsulfonyl)ethylene via reduction with sodium borohydride.

Reaction Scheme:

Procedure:

  • Dissolve (Z)-1,2-bis(phenylsulfonyl)ethylene (1.0 g, 3.24 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and ethanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.25 g, 6.61 mmol) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and melting point to determine the stereochemistry (comparison of spectral data with known meso and d,l isomers).

Logical Workflow for Stereochemical Analysis

The following diagram illustrates the logical workflow for determining the stereochemical outcome of the reduction of 1,2-bis(phenylsulfonyl)ethylene isomers.

G cluster_start Starting Materials cluster_reaction Reduction Reaction cluster_products Potential Products cluster_analysis Stereochemical Analysis start_E (E)-1,2-Bis(phenylsulfonyl)ethylene reduction Reduction (e.g., NaBH₄) start_E->reduction start_Z (Z)-1,2-Bis(phenylsulfonyl)ethylene start_Z->reduction product_meso meso-1,2-Bis(phenylsulfonyl)ethane reduction->product_meso Syn-addition to (Z)-isomer or Anti-addition to (E)-isomer product_dl (d,l)-1,2-Bis(phenylsulfonyl)ethane reduction->product_dl Syn-addition to (E)-isomer or Anti-addition to (Z)-isomer analysis Spectroscopic Analysis (NMR, etc.) & Physical Properties (Melting Point) product_meso->analysis product_dl->analysis

Caption: Logical workflow for the synthesis and stereochemical analysis of this compound.

Conclusion

The stereochemical outcome of the synthesis of this compound is intrinsically linked to the chosen synthetic methodology. While the reduction of the corresponding ethylene precursors offers a straightforward approach, the precise stereochemical control requires careful selection of the starting alkene isomer and reaction conditions. For applications demanding high enantiomeric purity, the development of asymmetric hydrogenation methods presents a promising avenue. The oxidation of stereochemically defined dithioether precursors provides another viable, albeit potentially more synthetically demanding, route. Researchers should carefully consider the desired stereoisomer and the available resources when selecting a synthetic strategy for this compound and its derivatives. Further detailed studies on the diastereoselectivity of the reduction of both (E) and (Z)-1,2-bis(phenylsulfonyl)ethylene under various conditions are warranted to provide a more complete picture for synthetic chemists.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Bis(phenylsulfonyl)ethane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Bis(phenylsulfonyl)ethane, ensuring that operational procedures align with best practices.

Core Safety and Hazard Information

This compound and its isomers are known to cause skin and eye irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area to avoid inhalation of dust.[2]

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[1]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/eye protection/face protection.[1]
Eye Irritation (Category 2)Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[4]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Procedural Steps for Proper Disposal

The fundamental principle for the disposal of this compound is to adhere to local, regional, and national regulations. The recommended procedure involves entrusting the disposal to a licensed and approved waste disposal company.[1]

Experimental Protocol for Waste Handling and Disposal:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, weighing boats) in a designated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Leave the chemical in its original container whenever possible.

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Handle uncleaned, empty containers with the same precautions as the product itself.

  • Accidental Release Measures:

    • In the event of a spill, avoid creating dust.[1]

    • Wear appropriate PPE, including respiratory protection (e.g., N95 dust mask), eye shields, and gloves.[4]

    • Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste handler with a complete and accurate Safety Data Sheet (SDS) for this compound.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste This compound B Segregate and Collect in Designated Labeled Container A->B C Store Securely in a Ventilated Area B->C D Contact EHS or Licensed Waste Contractor C->D E Provide Safety Data Sheet (SDS) D->E F Schedule and Complete Waste Pickup E->F G Document Disposal F->G

Caption: Logical workflow for the disposal of this compound.

Environmental Hazards

Currently, there is no specific data available to classify this compound as persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1] However, it is imperative to prevent its release into the environment. Discharge into drains or waterways must be avoided.

References

Personal protective equipment for handling 1,2-Bis(phenylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 1,2-Bis(phenylsulfonyl)ethane, tailored for researchers, scientists, and professionals in drug development. Following these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its isomers are classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Table 1: Summary of Hazard Classifications

Hazard ClassificationDescription
Skin Irritation (Category 2)Causes skin irritation.[1][2]
Eye Irritation (Category 2)Causes serious eye irritation.[1][2]
STOT SE 3May cause respiratory irritation.[1][3]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Body PartProtective Equipment
RespiratoryA dust mask (type N95 or equivalent) should be used when dusts are generated.
Eyes/FaceSafety glasses with side-shields or goggles are required. A face shield may be necessary for larger quantities.[2]
HandsChemical-resistant gloves (e.g., nitrile rubber) must be worn.[2]
BodyA lab coat or an impermeable gown should be worn.[4] For significant handling, long sleeves and closed-back gowns are recommended.[4]
FeetClosed-toe shoes are mandatory in the laboratory.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following table outlines the recommended procedures.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
InhalationMove the individual to fresh air. If breathing is difficult, seek medical attention.[2]
Skin ContactImmediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[2] If irritation persists, seek medical advice.[2]
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[2]
IngestionDo NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[5] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep the container locked up or in an area accessible only to qualified or authorized personnel.[1]

Spill Response: In the event of a spill, a clear and immediate response is necessary to ensure safety and minimize environmental contamination. The following workflow outlines the procedural steps for handling a chemical spill.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain cleanup Clean Up Spill (Collect material into a sealed container) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate disposal Dispose of Waste (Follow institutional and local regulations) decontaminate->disposal report Report the Incident disposal->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.